DNA Gyrase-IN-11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C61H84FN7O16 |
|---|---|
Molekulargewicht |
1190.4 g/mol |
IUPAC-Name |
1-cyclopropyl-7-[4-[[3-[[(1R,2R,5R,6S,7S,8R,9R,11R,12E,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-12-[3-[5-(methylcarbamoyl)-3-pyridinyl]prop-2-ynoxyimino]-4,16-dioxo-3,15,17-trioxabicyclo[12.3.0]heptadecan-6-yl]oxy]-3-oxopropyl]amino]butylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C61H84FN7O16/c1-13-47-61(8)54(84-59(77)85-61)35(4)49(67-79-24-16-17-38-26-39(31-65-30-38)55(73)63-9)33(2)29-60(7,78-12)53(83-58-51(72)46(68(10)11)25-34(3)80-58)36(5)52(37(6)57(76)81-47)82-48(70)20-23-64-21-14-15-22-66-44-28-45-41(27-43(44)62)50(71)42(56(74)75)32-69(45)40-18-19-40/h26-28,30-37,40,46-47,51-54,58,64,66,72H,13-15,18-25,29H2,1-12H3,(H,63,73)(H,74,75)/b67-49+/t33-,34-,35+,36+,37-,46+,47-,51-,52+,53-,54-,58+,60-,61-/m1/s1 |
InChI-Schlüssel |
QSECVVVQBOHDAY-AALAPHBKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling DNA Gyrase-IN-11: A Technical Guide to a Novel Bacterial Growth Inhibitor
For Immediate Release
A deep dive into the discovery, synthesis, and mechanism of action of DNA Gyrase-IN-11 (also known as Compound 23Be), a potent inhibitor of bacterial DNA gyrase, offers a promising scaffold for the development of new antibacterial agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this novel compound, including its inhibitory activities, detailed experimental protocols, and the underlying signaling pathways.
This compound has emerged as a significant molecule in the relentless search for new antibiotics. This pyrazole (B372694) carboxamide derivative demonstrates potent inhibitory activity against bacterial DNA gyrase, an essential enzyme for bacterial survival, and exhibits broad-spectrum antibacterial efficacy.
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified through various assays, providing a clear picture of its biological effects. The key data are summarized below for easy comparison.
| Parameter | Value | Target/Organism | Notes |
| IC50 | 11.9 µM | E. coli DNA Gyrase Supercoiling | Measures the concentration required to inhibit 50% of the enzyme's supercoiling activity. |
| IC50 | 0.74 µM | Protein Synthesis | Indicates inhibition of the overall protein synthesis machinery in bacteria. |
| MIC | 0.008 - 0.25 µg/mL | Streptococcus pneumoniae | Minimum Inhibitory Concentration required to prevent visible growth. |
| MIC | 0.008 - 0.25 µg/mL | Streptococcus pyogenes | Minimum Inhibitory Concentration required to prevent visible growth. |
| MIC | 0.008 - 0.25 µg/mL | Haemophilus influenzae | Minimum Inhibitory Concentration required to prevent visible growth. |
| MIC | 0.008 - 0.25 µg/mL | Staphylococcus aureus | Minimum Inhibitory Concentration required to prevent visible growth. |
Discovery and Synthesis
The discovery of this compound stems from research focused on identifying novel scaffolds for bacterial DNA gyrase inhibitors. While the specific initial discovery report for "Compound 23Be" is not publicly detailed, the synthesis of similar pyrazole carboxamide derivatives follows a general synthetic route. The proposed synthesis of this compound involves a multi-step process culminating in the formation of the final carboxamide product.
General Synthesis Workflow
The logical workflow for the synthesis of pyrazole carboxamide derivatives, the class of compounds to which this compound belongs, is outlined below. This diagram illustrates the key stages from starting materials to the final active compound.
Caption: General synthetic workflow for pyrazole carboxamide derivatives.
Mechanism of Action: Targeting DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. This compound exerts its antibacterial effect by inhibiting the supercoiling activity of this enzyme. The binding of the inhibitor to DNA gyrase prevents the enzyme from completing its catalytic cycle, leading to a disruption of DNA topology and ultimately, bacterial cell death.
DNA Gyrase Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition by this compound.
Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the characterization of this compound.
DNA Gyrase Supercoiling Assay
This assay is fundamental to determining the inhibitory activity of compounds against DNA gyrase.
Objective: To measure the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of an inhibitor.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
This compound (dissolved in DMSO)
-
Stop Solution (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (as a control) to the reaction tubes.
-
Enzyme Addition: Add E. coli DNA gyrase to all tubes except the negative control.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate at different rates.
-
Quantification: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. pneumoniae, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound represents a promising starting point for the development of new antibacterial drugs. Its potent inhibition of a validated bacterial target, coupled with its broad-spectrum activity, underscores its potential. This technical guide provides a foundational understanding of its discovery, synthesis, and biological evaluation, serving as a valuable resource for the scientific community engaged in the fight against antimicrobial resistance. Further optimization of this chemical scaffold could lead to the development of next-generation antibiotics with improved efficacy and safety profiles.
Chemical structure and properties of DNA Gyrase-IN-11
Disclaimer: The complete chemical structure and the original research publication for DNA Gyrase-IN-11, also referred to as Compound 23Be, could not be located through available public search resources. As a result, the information presented herein is compiled from publicly accessible data from chemical suppliers. Specific experimental protocols for this compound are not available; therefore, generalized methodologies are provided for the relevant assays. A detailed signaling pathway and chemical structure diagram cannot be accurately generated without the primary scientific literature.
Introduction
This compound (also known as Compound 23Be) is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3][4] By targeting this enzyme, which is absent in higher eukaryotes, this compound presents a promising scaffold for the development of novel antibacterial agents. This compound has demonstrated significant activity against a range of pathogenic bacteria and also exhibits inhibitory effects on protein synthesis and DNA replication.[1] This technical guide provides a summary of the available chemical and biological data for this compound, along with generalized experimental protocols for assessing its activity.
Chemical and Physical Properties
A complete, verified chemical structure for this compound is not publicly available. However, some of its fundamental properties have been reported.
| Property | Value | Reference |
| Synonym | Compound 23Be | |
| Molecular Formula | C₆₁H₈₄FN₇O₁₆ | |
| CAS Number | 2497486-58-3 | |
| Storage Temperature | -20°C |
Biological Activity
This compound has been shown to be a multi-modal inhibitor, affecting DNA gyrase, protein synthesis, and overall bacterial growth.
In Vitro Inhibitory Activity
The compound's potency has been quantified against several key cellular processes.
| Target/Process | Assay | Organism/System | IC₅₀ | Reference |
| DNA Gyrase | DNA Supercoiling | E. coli | 11.9 µM | |
| Protein Synthesis | Not Specified | Not Specified | 0.74 µM |
Antibacterial Spectrum
This compound has demonstrated potent antibacterial activity against several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.008 - 0.25 | |
| Streptococcus pyogenes | 0.008 - 0.25 | |
| Haemophilus influenzae | 0.008 - 0.25 | |
| Staphylococcus aureus | 0.008 - 0.25 |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of DNA gyrase, which leads to downstream effects on DNA replication and, consequently, protein synthesis. The diagram below illustrates this proposed inhibitory pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols (Generalized)
The following are generalized protocols for the types of assays used to characterize DNA gyrase inhibitors. Note: These are not the specific protocols used to obtain the data for this compound and would require optimization.
E. coli DNA Gyrase Supercoiling Assay
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Reaction Mixture Preparation: On ice, prepare a master mix containing 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and sterile water.
-
Inhibitor Addition: Aliquot the master mix into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the tubes. Include a no-inhibitor control and a solvent control.
-
Enzyme Addition: Add a pre-determined amount of E. coli DNA gyrase to each tube.
-
Initiation and Incubation: Add ATP (e.g., 1 mM final concentration) to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS) and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The amount of supercoiled plasmid is visualized by staining with a DNA-binding dye (e.g., ethidium (B1194527) bromide). A decrease in the supercoiled band in the presence of the inhibitor indicates activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protein Synthesis Inhibition Assay (Cell-Free System)
This assay measures the effect of a compound on the in vitro translation of a reporter gene.
-
System Preparation: Use a commercially available cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or E. coli S30 extract).
-
Reaction Setup: On ice, combine the cell extract, a reaction mix containing amino acids and energy sources, and a DNA or mRNA template for a reporter protein (e.g., luciferase).
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixtures. Include a positive control inhibitor (e.g., chloramphenicol (B1208) for bacterial systems) and a no-inhibitor control.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a set time (e.g., 60-90 minutes) to allow for transcription and/or translation.
-
Detection: Measure the amount of reporter protein produced. For luciferase, this is done by adding the appropriate substrate and measuring luminescence with a luminometer. A reduction in the signal indicates inhibition of protein synthesis.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel DNA gyrase inhibitor.
Caption: A generalized experimental workflow for characterizing a DNA gyrase inhibitor.
References
Unraveling the Enigma: The Mechanism of Action of DNA Gyrase-IN-11 on DNA Gyrase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Information regarding a specific compound designated "DNA Gyrase-IN-11" and its mechanism of action on DNA gyrase is not available in the public domain based on current search results. This guide, therefore, provides a comprehensive overview of the well-established mechanisms of DNA gyrase inhibition by major classes of antibiotics, which can serve as a foundational framework for understanding the potential action of novel inhibitors. It details the structure and function of DNA gyrase, the intricate ways known inhibitors interfere with its catalytic cycle, and the experimental protocols used to characterize these interactions.
Introduction to DNA Gyrase: A Critical Bacterial Target
DNA gyrase is a type II topoisomerase found in bacteria and some eukaryotic plastids, playing an indispensable role in managing DNA topology.[1] It is a unique enzyme capable of introducing negative supercoils into DNA in an ATP-dependent manner.[1][2] This activity is crucial for processes such as DNA replication, transcription, and recombination, as it alleviates the topological stress caused by the unwinding of the DNA double helix.[1][3] The essential nature of DNA gyrase in bacteria, coupled with its absence in humans, makes it an attractive target for the development of antibacterial agents.[4][5]
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3] The GyrA subunit is responsible for DNA binding and contains the active-site tyrosine residues involved in DNA cleavage and re-ligation.[6] The GyrB subunit harbors the ATPase activity, providing the energy for the strand-passage reaction.[6]
The Catalytic Cycle of DNA Gyrase: A Step-by-Step Process
The mechanism of DNA gyrase involves a coordinated series of conformational changes and enzymatic reactions to introduce negative supercoils. This intricate process can be dissected into several key steps, providing multiple opportunities for inhibitor intervention.
-
DNA Binding and Wrapping: The gyrase complex binds to a segment of DNA, known as the G-segment (gate segment), and wraps it around the GyrA subunits.[6]
-
T-Segment Capture: A second DNA duplex, the T-segment (transported segment), is captured by the N-gate, which is formed by the ATPase domains of the GyrB subunits.[1]
-
G-Segment Cleavage: Upon ATP binding, the G-segment is cleaved in both strands by the active-site tyrosines in GyrA, creating a transient double-strand break with a four-base stagger.[6][7] The enzyme remains covalently attached to the 5'-ends of the cleaved DNA.
-
T-Segment Passage: The T-segment is then passed through the opened G-segment gate.[1]
-
G-Segment Re-ligation and T-Segment Release: The G-segment is resealed, and the T-segment is released through the C-gate, which is formed by the GyrA subunits.[1] This entire cycle results in the introduction of two negative supercoils into the DNA.[1]
A visual representation of this catalytic cycle is provided below.
References
Biochemical Characterization of DNA Gyrase-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Gyrase-IN-11, also identified as Compound 23Be, is a potent inhibitor of bacterial DNA gyrase and protein synthesis. This document provides a comprehensive technical overview of its biochemical characteristics, drawing from available data. It includes a summary of its inhibitory activities, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.
Introduction
DNA gyrase is a type II topoisomerase that is essential for bacterial survival, playing a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1] Its absence in eukaryotes makes it an attractive target for the development of antibacterial drugs. This compound has emerged as a molecule of interest due to its potent inhibitory effects on both DNA gyrase and bacterial growth. This guide synthesizes the currently available biochemical data for this compound.
Quantitative Biochemical Data
The inhibitory activities of this compound have been quantified against key cellular processes and bacterial strains. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Target/Process | Organism/Cell Line | IC50 (µM) |
| Protein Synthesis | - | 0.74 |
| DNA Supercoiling | E. coli | 11.9 |
Table 2: Antibacterial Activity of this compound [2]
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus pneumoniae | 0.008 - 0.25 |
| Streptococcus pyogenes | 0.008 - 0.25 |
| Haemophilus influenzae | 0.008 - 0.25 |
| Staphylococcus aureus | 0.008 - 0.25 |
Mechanism of Action
This compound exerts its antibacterial effects through a dual mechanism, inhibiting both protein synthesis and DNA replication.[2] Its primary characterized target is DNA gyrase, an enzyme critical for maintaining DNA topology during replication and transcription. By inhibiting the supercoiling activity of DNA gyrase, this compound disrupts these essential cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard techniques used in the field and are inferred from the likely methods used to generate the available data.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence and absence of an inhibitor.
Materials:
-
E. coli DNA Gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound (or test compound)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol.
-
Agarose (B213101) gel (1%) in TBE buffer (Tris-borate-EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the assay buffer, relaxed plasmid DNA (final concentration ~10 nM), and varying concentrations of this compound.
-
Initiate the reaction by adding E. coli DNA gyrase (final concentration ~1-5 units).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for DNA gyrase supercoiling assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (S. pneumoniae, S. pyogenes, H. influenzae, S. aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound (or test compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.
Caption: Workflow for MIC determination.
Conclusion
This compound is a promising antibacterial compound with a dual mechanism of action that includes the potent inhibition of DNA gyrase. The quantitative data and experimental protocols presented in this guide provide a foundational understanding of its biochemical profile. Further research is warranted to fully elucidate its binding kinetics, detailed enzyme inhibition mechanisms, and in vivo efficacy and safety profiles. This information will be critical for its potential development as a novel therapeutic agent.
References
DNA Gyrase-IN-11: A Deep Dive into Structure-Activity Relationships for Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, represents a clinically validated and highly attractive target for the development of new antibacterial agents. Its absence in humans provides a clear therapeutic window. DNA Gyrase-IN-11, also identified as Compound 23Be, has emerged as a notable inhibitor of this enzyme, demonstrating potent antibacterial activity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, offering insights for the rational design of next-generation DNA gyrase inhibitors.
Core Compound Activity
This compound is a dual inhibitor, targeting both protein synthesis and DNA replication. Its inhibitory activity against the supercoiling activity of E. coli DNA gyrase is characterized by a half-maximal inhibitory concentration (IC50) of 11.9 µM. Furthermore, it exhibits an IC50 of 0.74 µM for the inhibition of protein synthesis. The compound has demonstrated significant antibacterial efficacy against a panel of pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.25 µg/mL against key pathogens such as Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus.
Structure-Activity Relationship (SAR) Studies
While a detailed quantitative SAR table for a broad series of this compound analogs is not publicly available within the scope of this review, the foundational chemical scaffold, an N-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxamide, allows for hypothetical exploration of key modification points to guide future research.
Table 1: Key Pharmacophoric Features of this compound and Potential for Modification
| Region | Description | Potential Modifications and Expected Impact on Activity |
| Indole (B1671886) Core | The bicyclic 4,5,6,7-tetrahydro-1H-indole serves as the central scaffold. | Saturation of the indole ring is likely crucial for the correct geometry for enzyme binding. Modifications to the core, such as substitution on the aromatic portion or alteration of the saturated ring, could significantly impact potency and specificity. |
| Carboxamide Linker | The amide group connects the indole core to the phenyl ring. | The rigidity and hydrogen bonding capacity of the amide are likely critical for interaction with the enzyme's active site. Isosteric replacements could be explored, but may disrupt key binding interactions. |
| N-Phenyl Group | The phenyl ring attached to the amide nitrogen. | Substitution on this ring is a primary avenue for SAR exploration. The 4-methoxy group in this compound is a key feature. Varying the substituent's electronic properties (electron-donating vs. electron-withdrawing) and steric bulk at the ortho, meta, and para positions would be critical to optimize activity and pharmacokinetic properties. |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not explicitly available. However, based on standard methodologies for similar compounds, the following protocols can be inferred.
General Synthesis of N-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxamides
A plausible synthetic route would involve the amidation of a 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with a substituted aniline (B41778).
Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. This intermediate can be prepared through various established methods, often starting from cyclohexanone (B45756) and a suitable glycine (B1666218) equivalent.
Step 2: Amide Coupling. The carboxylic acid from Step 1 would be activated, for example with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The activated acid is then reacted with the desired substituted aniline (e.g., 4-methoxyaniline for this compound) to form the final amide product.
DNA Gyrase Supercoiling Assay
This assay is fundamental to determining the inhibitory activity of compounds against DNA gyrase.
Principle: The assay measures the conversion of relaxed circular DNA to its supercoiled form by DNA gyrase. Inhibitors will prevent this conversion.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone should be included.
-
Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Reaction Quenching: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (relaxed, supercoiled) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition and calculate the IC50 value.
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Prepare Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Logical Relationship of DNA Gyrase Inhibition
Experimental Workflow for Inhibitor Evaluation
In Vitro Inhibition of DNA Gyrase by DNA Gyrase-IN-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro inhibitory effects of DNA Gyrase-IN-11 (also known as Compound 23Be) on bacterial DNA gyrase. The document outlines the quantitative inhibitory data, detailed experimental methodologies for key assays, and a visual representation of the compound's mechanism of action.
Quantitative Inhibitory Data
This compound has demonstrated potent inhibitory activity against both its primary target, DNA gyrase, and broader cellular processes essential for bacterial survival. The key quantitative metrics are summarized below.
| Parameter | Value | Target/Organism | Notes |
| IC50 | 11.9 μM | E. coli DNA Gyrase Supercoiling | Measures the concentration required to inhibit 50% of the enzyme's supercoiling activity. |
| IC50 | 0.74 μM | Protein Synthesis | Indicates inhibition of the translation process in bacteria. |
| MIC | 0.008 - 0.25 µg/mL | Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, Staphylococcus aureus | The minimum inhibitory concentration required to prevent visible growth of various bacterial strains. |
Mechanism of Action
This compound is a hybrid molecule that combines a quinolone moiety with a 3-descladinosyl clarithromycin (B1669154) derivative, connected by an extended diamine linker. This unique structure allows for a dual-action mechanism, targeting both DNA replication and protein synthesis.[1]
The quinolone component of the molecule is responsible for the inhibition of DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] The clarithromycin-derived portion of the molecule targets the bacterial ribosome, inhibiting protein synthesis.[1] This dual-targeting approach offers a potential advantage in overcoming antibiotic resistance.
Dual inhibitory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the inhibitory activity of this compound. These protocols are based on the procedures described in the primary literature.[1]
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)
-
Proteinase K
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain 5X assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.
-
Add E. coli DNA gyrase to each reaction mixture.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Terminate the reactions by adding the stop solution followed by proteinase K. Incubate at 37°C for 30 minutes.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA is compared between the control (no inhibitor) and the inhibitor-treated samples to determine the IC50.
DNA gyrase supercoiling assay workflow.
Protein Synthesis Inhibition Assay
This assay determines the effect of the compound on bacterial protein synthesis, often by measuring the incorporation of a radiolabeled amino acid.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
Template mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase)
-
Amino acid mixture
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine or [¹⁴C]-leucine)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Set up reaction mixtures containing the S30 extract, template mRNA, amino acid mixture, and the radiolabeled amino acid.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time to allow for protein synthesis.
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Filter the precipitates and wash with TCA.
-
Measure the radioactivity of the precipitates using a scintillation counter.
-
The level of radioactivity is proportional to the amount of protein synthesized. Compare the results from inhibitor-treated samples to the control to determine the IC50.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., S. pneumoniae, S. pyogenes, H. influenzae, S. aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
This compound
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
DNA Gyrase-IN-11: A Technical Overview of a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Gyrase-IN-11, also identified as Compound 23Be, is a novel antibacterial agent that demonstrates potent inhibitory activity against bacterial DNA gyrase. This compound belongs to the pyrrolamide class of antibiotics, which are known to target the GyrB subunit of DNA gyrase, thereby disrupting essential cellular processes like DNA replication and protein synthesis, leading to bacterial cell death.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its target specificity, mechanism of action, and relevant experimental methodologies.
Target and Mechanism of Action
This compound specifically targets bacterial DNA gyrase, a type II topoisomerase essential for maintaining DNA topology in bacteria.[2][3] Unlike many other antibiotics, DNA gyrase is not present in humans, making it an attractive target for the development of selective antibacterial therapies.[4] The enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.
The pyrrolamide class of compounds, to which this compound belongs, acts by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the conformational changes required for the enzyme's catalytic cycle, ultimately leading to a halt in DNA supercoiling.
Proposed Mechanism of Action of DNA Gyrase and Inhibition by Pyrrolamides
Caption: General mechanism of DNA gyrase and its inhibition by pyrrolamides.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Target/Process | Organism/Cell Line | IC50 |
| Protein Synthesis Inhibition | Protein Synthesis | Not Specified | 0.74 µM |
| DNA Gyrase Inhibition | DNA Supercoiling | E. coli | 11.9 µM |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Streptococcus pneumoniae | 0.008 - 0.25 µg/mL |
| Streptococcus pyogenes | 0.008 - 0.25 µg/mL |
| Haemophilus influenzae | 0.008 - 0.25 µg/mL |
| Staphylococcus aureus | 0.008 - 0.25 µg/mL |
Note: The available data does not specify the exact MIC value for each bacterial strain within the provided range.
Target Specificity and Selectivity
This compound is reported to specifically target and inhibit DNA Gyrase. The pyrrolamide class of inhibitors is known to bind to the ATP pocket of the GyrB subunit. However, detailed quantitative data on the selectivity of this compound against other topoisomerases, such as bacterial Topoisomerase IV or human topoisomerases (e.g., Topoisomerase IIα), are not available in the public domain. Such data is critical for a comprehensive assessment of its off-target effects and therapeutic window.
Experimental Protocols
While the specific experimental protocols for generating the IC50 and MIC values for this compound are not publicly available, a general methodology for a DNA gyrase supercoiling assay is described below. This protocol is based on standard techniques used in the field.
General DNA Gyrase Supercoiling Assay Protocol
This assay measures the ATP-dependent conversion of relaxed circular DNA to its supercoiled form by DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits) from E. coli
-
Relaxed pBR322 DNA substrate
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Quench Buffer (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue, 50% glycerol)
-
Agarose (B213101) gel (1%) in TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare a reaction mixture containing the assay buffer and relaxed pBR322 DNA.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the quench buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.
General Workflow for DNA Gyrase Inhibitor Screening
Caption: A generalized workflow for the screening and identification of novel DNA gyrase inhibitors.
Conclusion and Future Directions
This compound is a potent inhibitor of bacterial DNA gyrase with promising antibacterial activity against a range of clinically relevant pathogens. Its mechanism of action, targeting the GyrB subunit, aligns with the known activity of the pyrrolamide class of antibiotics. While the available data provides a solid foundation for its potential as an antibacterial agent, a more in-depth understanding of its target specificity and selectivity is necessary. Further studies are required to evaluate its activity against other bacterial and human topoisomerases to fully assess its therapeutic potential and safety profile. The public availability of detailed experimental protocols from the primary research would significantly benefit the scientific community in further exploring this and related compounds.
References
- 1. Novel DNA gyrase inhibitors: microbiological characterisation of pyrrolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
The Journey Within: A Technical Guide to the Cellular Uptake and Efflux of DNA Gyrase Inhibitors in Bacteria
Foreword: The effective concentration of an antibiotic at its intracellular target is a critical determinant of its efficacy. For DNA gyrase inhibitors, this journey into the bacterial cell and the host's active countermeasures of efflux present a complex interplay that dictates therapeutic success or failure. This technical guide provides an in-depth exploration of the cellular uptake and efflux mechanisms governing a representative DNA gyrase inhibitor, here exemplified by Ciprofloxacin (B1669076), a widely studied fluoroquinolone. Due to a lack of specific public data for "DNA Gyrase-IN-11," Ciprofloxacin will be used as a proxy to illustrate the core principles and experimental methodologies. This document is intended for researchers, scientists, and drug development professionals working to overcome the challenges of bacterial drug resistance.
Quantitative Analysis of Cellular Accumulation and Efflux
The balance between the influx and efflux of a drug determines its steady-state intracellular concentration. Efflux pumps, a primary mechanism of resistance, actively expel antibiotics, reducing their concentration at the DNA gyrase target. The following tables summarize quantitative data on the impact of efflux pump inhibitors (EPIs) on the Minimum Inhibitory Concentration (MIC) of Ciprofloxacin and its intracellular accumulation.
Table 1: Effect of Efflux Pump Inhibitors on Ciprofloxacin MIC (μg/mL)
| Bacterial Species | Strain(s) | Ciprofloxacin MIC (alone) | Efflux Pump Inhibitor (EPI) | Ciprofloxacin MIC (with EPI) | Fold Reduction in MIC |
| Staphylococcus aureus | MRSA 8043 & 8282 | 0.5 | Reserpine | 0.125 - 0.25 | 2 to 4-fold[1][2] |
| Staphylococcus aureus | SA1199B (efflux upregulated) | 4 - 8 | Reserpine | 0.5 - 1 | 4 to 8-fold[2] |
| Pseudomonas aeruginosa | Clinical Isolates (Cip-Resistant) | 31.25 - 62.5 | PAβN (40 µg/mL) | 7.81 - 15.62 | 2 to 32-fold[3] |
| Escherichia coli | Clinical Isolates | Not specified | PAβN (100 µg/mL) | Not specified | ≥ 4-fold in 83.6% of strains[4] |
| Acinetobacter baumannii | Clinical Isolates (Cip-Resistant) | Not specified | PAβN (100 µg/mL) | Not specified | ≥ 4-fold in 15.5% of strains |
Table 2: Intracellular Concentration of Ciprofloxacin in Staphylococcus aureus
| Strain | Description | Intracellular Ciprofloxacin Concentration (ng/mg dry weight) at 30 min |
| S. aureus 1199 | Wild Type | 47.72 ± 5.37 |
| S. aureus 1199B | NorA Efflux Pump Overexpression | 25.50 ± 4.24 |
Experimental Protocols
Accurate quantification of antibiotic uptake and efflux is fundamental to understanding resistance mechanisms and for the development of new therapeutics. Below are detailed methodologies for key experiments.
Fluorometric Assay for Ciprofloxacin Accumulation
This method leverages the intrinsic fluorescence of quinolones to measure their intracellular concentration.
Principle: Ciprofloxacin fluoresces, and the intensity of this fluorescence is proportional to its concentration. By lysing bacterial cells and measuring the fluorescence of the lysate, the intracellular drug concentration can be determined.
Detailed Protocol:
-
Bacterial Culture Preparation:
-
Streak the bacterial strain of interest onto Luria-Bertani (LB) agar (B569324) and incubate overnight at 37°C.
-
Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture approximately 50-fold in fresh media and grow to mid-log phase (OD600 of 0.4-0.8).
-
-
Cellular Uptake:
-
Harvest the bacterial cells by centrifugation (e.g., 1,470 x g for 25 minutes).
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS containing a known concentration of ciprofloxacin (e.g., 10-100 µM).
-
To assess the role of efflux, a parallel sample can be pre-incubated with an efflux pump inhibitor (e.g., 100 µM CCCP for 10 minutes at 37°C) before the addition of ciprofloxacin.
-
Incubate the bacterial suspension with ciprofloxacin at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and Fluorescence Measurement:
-
Pellet the cells by centrifugation (e.g., 18,000 x g for 7 minutes at 4°C) and discard the supernatant.
-
Wash the pellet multiple times with cold PBS to remove extracellular ciprofloxacin.
-
Resuspend the final pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM EDTA) containing lysozyme (B549824) (e.g., 72 mg/mL).
-
Incubate at 37°C for 30 minutes, followed by freeze-thaw cycles and sonication to ensure complete lysis.
-
Clarify the lysate by centrifugation (e.g., 18,000 x g for 8 minutes).
-
Transfer the supernatant to a black, flat-bottom 96-well plate.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ciprofloxacin (e.g., excitation at ~278 nm and emission at ~447 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of ciprofloxacin in lysis buffer.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Calculate the intracellular ciprofloxacin concentration and normalize it to the total protein content (e.g., in ng of ciprofloxacin per mg of total protein).
-
Radiolabeled Ciprofloxacin Accumulation Assay
This highly sensitive method uses a radiolabeled drug to quantify uptake.
Principle: A radiolabeled version of the drug (e.g., with 14C or 99mTc) is incubated with bacterial cells. After washing away the extracellular drug, the amount of intracellular drug is quantified by measuring the radioactivity of the cell pellet.
Detailed Protocol:
-
Preparation of Radiolabeled Ciprofloxacin:
-
Synthesize or procure radiolabeled ciprofloxacin (e.g., [14C]-ciprofloxacin or 99mTc-ciprofloxacin).
-
Perform quality control to ensure high radiochemical purity (e.g., via HPLC or TLC).
-
-
Bacterial Culture and Uptake:
-
Grow and prepare bacterial cells to mid-log phase as described in the fluorometric assay protocol.
-
Resuspend the washed cell pellet in a suitable buffer (e.g., PBS) to a standardized optical density.
-
Add the radiolabeled ciprofloxacin to the cell suspension at a defined concentration and specific activity.
-
Incubate at 37°C for various time points (e.g., 5 and 30 minutes).
-
-
Quantification of Uptake:
-
Terminate the uptake by rapid filtration through a membrane filter (e.g., 0.45 µm pore size) followed by washing with ice-cold buffer to remove extracellular radiolabeled drug.
-
Alternatively, pellet the cells by centrifugation, wash the pellet multiple times, and then resuspend in a scintillation cocktail.
-
Measure the radioactivity of the filters or the resuspended pellet using a scintillation counter or a gamma counter, depending on the radioisotope used.
-
-
Data Analysis:
-
Calculate the amount of intracellular ciprofloxacin based on the specific activity of the radiolabeled compound.
-
Normalize the data to the number of cells or total protein content. The results can be expressed as ng of ciprofloxacin per mg of dry weight or per mg of protein.
-
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the cellular transport of DNA gyrase inhibitors and the experimental procedures to study them.
Caption: Uptake and efflux pathways in Gram-negative and Gram-positive bacteria.
Caption: A typical workflow for measuring intracellular drug accumulation.
Conclusion
The interplay of cellular uptake and efflux is a critical battleground in the efficacy of DNA gyrase inhibitors. Understanding these processes at a quantitative level is paramount for the rational design of new antibiotics that can evade efflux mechanisms or possess enhanced permeability. The experimental protocols and data presented herein provide a framework for the detailed investigation of these phenomena. By applying these methodologies, researchers can better characterize novel inhibitors and develop strategies to overcome resistance, ultimately leading to more effective treatments for bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Assay to Measure the Accumulation of a Fluorescent Antibiotic Probe in Bacterial Cells [jove.com]
- 4. Accumulation of 99mTc-Ciprofloxacin in Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Potential Off-Target Effects of DNA Gyrase-IN-11: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Gyrase-IN-11, also known as Compound 23Be, has been identified as a potent inhibitor of bacterial DNA gyrase and protein synthesis, demonstrating significant antibacterial efficacy.[1] As with all novel therapeutic candidates, a comprehensive understanding of its selectivity and potential off-target effects is paramount for preclinical and clinical development. This technical guide synthesizes the available on-target activity data for this compound, presents detailed experimental protocols for assessing both on-target and potential off-target activities, and discusses the importance of a thorough safety pharmacological evaluation. Due to a lack of publicly available off-target data for this specific compound, a hypothetical off-target profile is presented to illustrate the necessary scope of such an investigation.
On-Target Activity Profile of this compound
This compound exhibits a dual mechanism of action by inhibiting both bacterial DNA gyrase, an essential enzyme for DNA replication and transcription, and bacterial protein synthesis. This leads to potent antibacterial activity against a range of clinically relevant pathogens.
Quantitative On-Target Data
The known inhibitory concentrations and minimum inhibitory concentrations (MICs) for this compound are summarized below.
| Target/Process | Organism/System | Metric | Value |
| Protein Synthesis | Cell-free system | IC50 | 0.74 µM[1] |
| DNA Supercoiling | E. coli DNA Gyrase | IC50 | 11.9 µM[1] |
| Streptococcus pneumoniae | - | MIC | 0.008-0.25 µg/mL[1] |
| Streptococcus pyogenes | - | MIC | 0.008-0.25 µg/mL[1] |
| Haemophilus influenzae | - | MIC | 0.008-0.25 µg/mL |
| Staphylococcus aureus | - | MIC | 0.008-0.25 µg/mL |
Assessment of Potential Off-Target Effects
A critical aspect of drug development is the evaluation of a compound's selectivity for its intended target over other host molecules. For this compound, key areas of investigation for off-target effects include human topoisomerases and a broad panel of kinases.
Rationale for Off-Target Screening
Bacterial DNA gyrase is a type IIA topoisomerase. Its human homolog, topoisomerase II, is essential for cell division, and its inhibition is the mechanism of action for several clinically used anticancer drugs. Unintended inhibition of human topoisomerase II could lead to significant cytotoxicity. Furthermore, off-target interactions with various kinases can disrupt cellular signaling pathways, potentially leading to a range of adverse effects.
Hypothetical Off-Target Activity Profile for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to represent the type of data that should be generated in a comprehensive off-target profiling study and is not based on experimental results for this compound.
| Target | Organism/System | Metric | Hypothetical Value |
| Topoisomerase IIα | Human | IC50 | > 150 µM |
| Kinase Panel Screen | Human | % Inhibition @ 10 µM | |
| - ABL1 | 5% | ||
| - SRC | 8% | ||
| - VEGFR2 | 12% | ||
| - EGFR | 7% | ||
| - PI3Kα | 9% | ||
| hERG Channel | - | IC50 | > 75 µM |
| Cytotoxicity | Human (HepG2 cells) | CC50 | > 100 µM |
Signaling Pathways and Experimental Workflows
Visualizing the intended and potential unintended molecular interactions of this compound, as well as the experimental procedures to assess them, is crucial for a clear understanding of its pharmacological profile.
On-Target Mechanism of Action
Caption: On-target mechanism of this compound leading to bacterial cell death.
Hypothetical Off-Target Interaction Pathways
Caption: Hypothetical off-target interactions of this compound.
Experimental Workflow: Human Topoisomerase II Inhibition Assay
Caption: Experimental workflow for the human topoisomerase II decatenation assay.
Detailed Experimental Protocols
E. coli DNA Gyrase Supercoiling Assay
This assay measures the inhibition of E. coli DNA gyrase-mediated supercoiling of a relaxed plasmid.
-
Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase, 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 1.25 M potassium glutamate, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP), this compound, Stop Solution (e.g., STEB), 1% Agarose Gel in 1x TAE buffer, Ethidium Bromide.
-
Procedure:
-
Reaction mixtures (30 µL final volume) are prepared containing 1x assay buffer, 0.5 µg of relaxed pBR322, and serially diluted this compound.
-
The reaction is initiated by the addition of 1 unit of E. coli DNA gyrase.
-
Incubate at 37°C for 60 minutes.
-
The reaction is terminated by the addition of stop solution.
-
Samples are resolved by electrophoresis on a 1% agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light to differentiate between supercoiled and relaxed DNA.
-
Band intensities are quantified to calculate the IC50 value.
-
Protein Synthesis Inhibition Assay (Cell-Free)
This assay quantifies the inhibition of protein synthesis using a bacterial cell-free system.
-
Reagents: E. coli S30 extract system, a reporter plasmid (e.g., encoding luciferase), amino acid mixture, this compound, and the appropriate substrate for the reporter enzyme.
-
Procedure:
-
Transcription/translation reactions are assembled according to the kit manufacturer's instructions, including varying concentrations of this compound.
-
Reactions are incubated at 37°C for 60 minutes.
-
The activity of the synthesized reporter enzyme is measured (e.g., luminescence for luciferase).
-
Inhibition is calculated relative to a vehicle control, and the IC50 is determined.
-
Human Topoisomerase II Decatenation Assay
This assay assesses the inhibitory activity of this compound against human topoisomerase II.
-
Reagents: Human Topoisomerase IIα, kinetoplast DNA (kDNA), 10x Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA), ATP, this compound, Etoposide (positive control), Stop/Loading Dye, 1% Agarose Gel in 1x TAE buffer, Ethidium Bromide.
-
Procedure:
-
Reaction mixtures (20 µL final volume) are prepared with 1x assay buffer, 1 mM ATP, 200 ng kDNA, and serially diluted this compound.
-
The reaction is started by adding 1 unit of human topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
The reaction is stopped with the addition of stop/loading dye.
-
Samples are run on a 1% agarose gel to separate catenated from decatenated DNA.
-
The gel is stained and visualized, and band intensities are quantified to determine the IC50 value.
-
Cytotoxicity (MTT) Assay
This colorimetric assay measures the effect of this compound on the viability of human cells.
-
Reagents: Human cell line (e.g., HepG2), complete culture medium, 96-well plates, this compound, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) is calculated.
-
Conclusion and Future Directions
This compound demonstrates promising antibacterial activity through a dual mechanism of action. While its on-target potency is established, a comprehensive assessment of its off-target effects is imperative for its progression as a drug candidate. The protocols outlined in this guide provide a robust framework for such an evaluation. Future work must prioritize generating extensive in vitro safety pharmacology data, including profiling against human topoisomerases and a broad kinase panel, to thoroughly characterize the selectivity and therapeutic window of this compound. This will enable an informed risk-benefit analysis and guide further optimization and development efforts.
References
Methodological & Application
Application Notes and Protocols: In Vitro DNA Supercoiling Assay for DNA Gyrase-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and recombination. Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents. The in vitro DNA supercoiling assay is a fundamental tool for identifying and characterizing inhibitors of DNA gyrase. This document provides a detailed protocol for determining the inhibitory activity of a test compound, designated here as DNA Gyrase-IN-11, on DNA gyrase-mediated supercoiling of relaxed plasmid DNA. The assay relies on the differential migration of supercoiled and relaxed DNA through an agarose (B213101) gel.
Principle of the Assay
The DNA gyrase supercoiling assay is based on the enzyme's ability to convert relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent manner. These two topological forms of DNA can be separated by agarose gel electrophoresis, as the more compact supercoiled form migrates faster than the relaxed form. In the presence of an inhibitor like this compound, the activity of DNA gyrase is reduced or abolished, resulting in a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.
Materials and Reagents
Enzymes and DNA
| Reagent | Recommended Storage |
| E. coli DNA Gyrase | -80°C |
| Relaxed pBR322 Plasmid DNA (1 µg/µL) | -20°C |
Buffers and Solutions
| Reagent | Preparation | Storage |
| 5X Assay Buffer | 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 6.5% (w/v) Glycerol, 0.1 mg/mL Albumin | -20°C |
| Dilution Buffer | 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) Glycerol | -20°C |
| 10 mM ATP Solution | Dissolve appropriate amount of ATP in sterile water, adjust pH to 7.0 | -20°C |
| This compound | Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions. | -20°C |
| 6X DNA Loading Dye | 0.25% Bromophenol Blue, 0.25% Xylene Cyanol FF, 30% Glycerol in water | Room Temperature |
| 50X TAE Buffer | 2 M Tris-acetate, 50 mM EDTA (pH 8.0) | Room Temperature |
| Ethidium (B1194527) Bromide (10 mg/mL) | Handle with care (mutagen) | Room Temperature, protected from light |
| Chloroform:Isoamyl Alcohol (24:1) | Room Temperature |
Experimental Protocol
Enzyme Titration (Recommended Preliminary Experiment)
Before testing inhibitors, it is crucial to determine the optimal amount of DNA gyrase needed for complete supercoiling of the relaxed pBR322 DNA. One unit of DNA gyrase is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.
-
Prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Create serial dilutions of the DNA gyrase enzyme in Dilution Buffer.
-
Add the diluted enzyme to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and analyze the products by agarose gel electrophoresis.
-
The lowest concentration of enzyme that results in the complete conversion of relaxed DNA to the supercoiled form should be used for the inhibition assay.
This compound Inhibition Assay
-
On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine the following:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
3 µL of 10 mM ATP
-
17.5 µL of sterile water
-
-
Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of this compound at various concentrations to the respective tubes. For controls, add 1 µL of the solvent (e.g., DMSO) to a "no inhibitor" control tube and a "no enzyme" control tube.
-
Add 1 µL of diluted DNA gyrase (the optimal concentration determined from the titration) to all tubes except the "no enzyme" control. Add 1 µL of Dilution Buffer to the "no enzyme" control.
-
Gently mix the contents and incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 30 µL of Chloroform:Isoamyl alcohol (24:1) and 10 µL of 6X DNA Loading Dye.
-
Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and organic phases.
Agarose Gel Electrophoresis
-
Prepare a 1% agarose gel by dissolving 1 g of agarose in 100 mL of 1X TAE buffer. Heat in a microwave until the agarose is completely dissolved.
-
Cool the agarose solution to about 50-60°C and add ethidium bromide to a final concentration of 0.5 µg/mL.
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
Place the gel in an electrophoresis tank and cover it with 1X TAE buffer (containing 0.5 µg/mL ethidium bromide).
-
Carefully load 20 µL of the aqueous (upper) phase from each reaction tube into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA bands under UV light and capture an image. The supercoiled DNA will migrate faster than the relaxed DNA.
Data Presentation and Analysis
The inhibitory activity of this compound is determined by the reduction in the intensity of the supercoiled DNA band and the increase in the intensity of the relaxed DNA band.
Qualitative Analysis
Visually inspect the gel image to observe the concentration-dependent inhibition of DNA supercoiling.
Quantitative Analysis and IC50 Determination
-
Quantify the intensity of the supercoiled and relaxed DNA bands in each lane using gel analysis software (e.g., ImageJ).
-
Calculate the percentage of supercoiled DNA for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of supercoiling activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in supercoiling activity.
Sample Data Table
| This compound (µM) | Supercoiled DNA (%) | Relaxed DNA (%) | % Inhibition |
| 0 (No Inhibitor) | 95 | 5 | 0 |
| 0.1 | 85 | 15 | 10.5 |
| 1 | 60 | 40 | 36.8 |
| 10 | 25 | 75 | 73.7 |
| 100 | 5 | 95 | 94.7 |
| No Enzyme Control | 0 | 100 | 100 |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound inhibition assay.
Signaling Pathway (Mechanism of Action)
Caption: Inhibition of DNA gyrase-mediated supercoiling by this compound.
Application Notes and Protocols for DNA Gyrase-IN-11 in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing DNA Gyrase-IN-11 in bacterial cell culture experiments. This compound is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][2][3] Its targeted action makes it a valuable tool for studying bacterial physiology and a promising candidate for antibiotic development.
Introduction
DNA gyrase is a crucial enzyme in bacteria that introduces negative supercoils into DNA, a process necessary to relieve the topological stress generated during DNA replication and transcription.[1][2] By inhibiting this enzyme, this compound effectively halts these essential cellular processes, leading to bacterial cell death.[1][2][3] Also known as Compound 23Be, this compound has demonstrated significant antibacterial activity against a range of pathogenic bacteria.[1][2][3][4][5]
Mechanism of Action
This compound targets the GyrA and GyrB subunits of the DNA gyrase enzyme complex. The binding of the inhibitor stabilizes the covalent complex between DNA gyrase and the cleaved DNA strand. This stabilization prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks in the bacterial chromosome. These breaks trigger the SOS response and ultimately result in cell death. The compound also exhibits inhibitory effects on protein synthesis.[1][2][3][5]
Caption: Signaling pathway of this compound action in a bacterial cell.
Quantitative Data
The following tables summarize the in vitro inhibitory and antibacterial activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Organism/Assay | IC50 |
| Protein Synthesis | - | 0.74 µM[1][2][3][5] |
| DNA Gyrase Supercoiling | E. coli | 11.9 µM[1][2][3][5] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus pneumoniae | 0.008 - 0.25[1][2][3][4][5] |
| Streptococcus pyogenes | 0.008 - 0.25[1][2][3][4][5] |
| Haemophilus influenzae | 0.008 - 0.25[1][2][3][5] |
| Staphylococcus aureus | 0.008 - 0.25[1][2][3][5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on its molecular formula (C61H84FN7O16), the molecular weight of this compound can be calculated. Use this to prepare a stock solution of desired molarity.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by growing the strain to the mid-logarithmic phase in the appropriate broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum 1:100 in fresh broth to obtain a final concentration of approximately 1.5 x 10^6 CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Caption: Experimental workflow for MIC determination.
In Vitro DNA Gyrase Supercoiling Assay
This assay measures the ability of this compound to inhibit the supercoiling activity of E. coli DNA gyrase on a relaxed plasmid DNA substrate.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
Assay buffer (containing ATP)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Add a pre-determined optimal amount of DNA gyrase to initiate the reaction.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until the supercoiled and relaxed DNA forms are well separated.
-
Stain the gel with a DNA staining agent and visualize the bands using a gel documentation system.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.
-
The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.
Safety Precautions
This compound is for research use only.[2] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed safety information.[6]
References
Application Notes and Protocols: Determining the MIC of a Novel DNA Gyrase Inhibitor Against E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of new antibacterial agents. Novel compounds, such as the hypothetical "DNA Gyrase-IN-11," are continually being screened for their inhibitory effects on this enzyme. A critical step in evaluating the potential of such compounds is the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document provides a detailed protocol for determining the MIC of a novel DNA gyrase inhibitor against Escherichia coli using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action of DNA Gyrase Inhibitors
DNA gyrase functions as a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2 complex). The enzyme's catalytic cycle involves the binding of a segment of DNA (the G-segment), cleaving it, passing another segment (the T-segment) through the break, and then resealing the G-segment, a process that requires the hydrolysis of ATP. DNA gyrase inhibitors can interfere with this process in several ways. For instance, fluoroquinolones stabilize the DNA-gyrase complex after the DNA has been cleaved, leading to double-strand breaks. Other inhibitors, like aminocoumarins, competitively inhibit the ATPase activity of the GyrB subunit. Understanding the mechanism of action is crucial for interpreting MIC data and for the further development of the inhibitor.
Below is a diagram illustrating the signaling pathway of DNA gyrase and the points of inhibition.
Caption: Mechanism of DNA gyrase and points of inhibitor intervention.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the MIC of "this compound" against E. coli using the broth microdilution method.
Materials and Reagents
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound (stock solution of known concentration)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
-
Optional: 2,3,5-triphenyltetrazolium chloride (TTC) as a growth indicator
Experimental Workflow
The overall workflow for the MIC determination is depicted below.
Caption: Experimental workflow for MIC determination by broth microdilution.
Step-by-Step Procedure
1. Preparation of Bacterial Inoculum:
- From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of E. coli.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of the Microtiter Plate:
- Add 100 µL of sterile MHB to all wells of a 96-well plate.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in MHB to twice the highest concentration to be tested.
- Add 100 µL of this 2x concentrated inhibitor solution to the first column of the microtiter plate.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column.
- The 11th column can serve as a growth control (no inhibitor), and the 12th column as a sterility control (no bacteria).
3. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 200 µL per well and the desired final inhibitor concentrations.
- Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
4. Determination of MIC:
- After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of the inhibitor at which there is no visible turbidity (i.e., the well is clear).
- Growth can be assessed visually by comparing to the growth control (turbid) and sterility control (clear) wells.
- For a more quantitative assessment, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the control.
- If using a growth indicator like TTC, the appearance of a pink or red color indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner. Below is a template table for presenting the MIC data for this compound and a control antibiotic against E. coli.
| Compound | E. coli Strain | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 |
| This compound | ATCC 25922 | [Result] | [Value] | [Value] | [Value] |
| Ciprofloxacin | ATCC 25922 | 0.016 | 0.016 | 0.015 | 0.016 |
Note: The value for Ciprofloxacin is an example based on published data and should be determined concurrently as a control.
Conclusion
This protocol provides a standardized method for determining the MIC of a novel DNA gyrase inhibitor, exemplified by "this compound," against E. coli. Accurate and reproducible MIC data are fundamental for the preclinical assessment of new antimicrobial candidates, guiding further studies on efficacy, toxicity, and spectrum of activity. Following established guidelines, such as those from the CLSI, ensures the reliability and comparability of the obtained results.
References
Application Notes and Protocols: DNA Gyrase Cleavage Assay with DNA Gyrase-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase unique to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[3] One of the key mechanisms of action for a major class of antibiotics, the quinolones, is the stabilization of the transient covalent complex formed between DNA gyrase and cleaved DNA. This stabilization of the "cleavage complex" leads to double-strand DNA breaks and ultimately bacterial cell death.
The DNA gyrase cleavage assay is a powerful in vitro tool to identify and characterize compounds that function through this mechanism. This assay typically involves incubating the enzyme and a supercoiled plasmid DNA substrate with the test compound. The addition of a strong denaturant, such as sodium dodecyl sulfate (B86663) (SDS), and a protease, like proteinase K, traps the covalent enzyme-DNA complex, resulting in linearized plasmid DNA. The various forms of the DNA (supercoiled, relaxed, and linear) can then be resolved and visualized by agarose (B213101) gel electrophoresis.
This document provides a detailed protocol for performing a DNA gyrase cleavage assay to evaluate the activity of a novel inhibitor, DNA Gyrase-IN-11.
Principle of the Assay
The DNA gyrase cleavage assay is designed to determine if a compound stabilizes the cleavage complex formed during the enzyme's catalytic cycle. In the absence of ATP, DNA gyrase can cleave the DNA backbone, but the subsequent religation step is favored. Inhibitors like quinolones, and putatively this compound, bind to this transient complex and inhibit the religation of the cleaved DNA. When the reaction is stopped with SDS and proteinase K, the covalently attached gyrase is denatured and digested, leaving a linearized plasmid DNA. The amount of linear DNA produced is proportional to the inhibitory activity of the compound.
Materials and Reagents
| Reagent | Specification | Supplier | Catalog Number |
| DNA Gyrase (E. coli) | ≥95% purity | (Example) Inspiralis | EGC001 |
| Supercoiled pBR322 DNA | 1 µg/µL | (Example) New England Biolabs | N3033S |
| This compound | (As available) | (Internal or custom synthesis) | N/A |
| Ciprofloxacin (Positive Control) | ≥98% purity | (Example) Sigma-Aldrich | 17850 |
| 5X DNA Gyrase Assay Buffer | 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin | (Provided with enzyme or prepared in-house) | N/A |
| 20% Sodium Dodecyl Sulfate (SDS) | Molecular biology grade | (Example) Thermo Fisher Scientific | AM9820 |
| Proteinase K | 20 mg/mL | (Example) Thermo Fisher Scientific | EO0491 |
| 10X DNA Loading Dye | (e.g., Bromophenol blue, xylene cyanol, glycerol) | (Standard lab supply) | N/A |
| Agarose | Molecular biology grade | (Example) Bio-Rad | 1613101 |
| 50X TAE Buffer | 2 M Tris base, 1 M acetic acid, 50 mM EDTA (pH 8.0) | (Standard lab supply) | N/A |
| Ethidium (B1194527) Bromide or alternative DNA stain | 10 mg/mL | (Example) Sigma-Aldrich | E1510 |
| Nuclease-free water | (Standard lab supply) | ||
| DMSO | Anhydrous, ≥99.9% | (Example) Sigma-Aldrich | D2650 |
Experimental Protocol
This protocol is optimized for a 20 µL final reaction volume. All steps should be performed on ice unless otherwise specified.
Preparation of Reagents
-
1X DNA Gyrase Assay Buffer: Prepare a fresh dilution of the 5X stock with nuclease-free water.
-
This compound and Ciprofloxacin Stocks: Prepare a series of dilutions in DMSO. It is recommended to keep the final DMSO concentration in the assay below 5% to avoid enzyme inhibition.
-
Enzyme Dilution: Dilute the DNA gyrase enzyme to the desired working concentration using 1X Dilution Buffer (typically provided with the enzyme). The optimal amount of enzyme should be determined empirically but is generally higher than that used in supercoiling assays.
Reaction Setup
-
In a 1.5 mL microcentrifuge tube, assemble the reaction mixture in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 5X DNA Gyrase Assay Buffer | 4 µL | 1X |
| Supercoiled pBR322 DNA (1 µg/µL) | 0.5 µL | 25 ng/µL |
| This compound or Ciprofloxacin (in DMSO) | 1 µL | Variable |
| Diluted DNA Gyrase | 2 µL | (User-defined units) |
-
Mix the components gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
Incubation
-
Incubate the reaction tubes at 37°C for 30-60 minutes.
Trapping the Cleavage Complex
-
Stop the reaction by adding 2 µL of 20% SDS to each tube, followed by gentle mixing.
-
Add 2 µL of Proteinase K (20 mg/mL) to each tube.
-
Incubate at 37°C for an additional 30 minutes to digest the enzyme.
Sample Preparation for Electrophoresis
-
Add 2.5 µL of 10X DNA loading dye to each reaction tube.
-
Mix thoroughly.
Agarose Gel Electrophoresis
-
Prepare a 1% agarose gel in 1X TAE buffer containing 0.5 µg/mL of ethidium bromide (or an alternative DNA stain).
-
Load the entire volume of each reaction into the wells of the gel.
-
Run the gel at 80-100 V until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
Visualization and Data Analysis
-
Visualize the DNA bands using a UV transilluminator or a gel documentation system.
-
Identify the bands corresponding to supercoiled, relaxed, and linear DNA. The negative control will show primarily supercoiled DNA. The positive control (ciprofloxacin) and active concentrations of this compound will show an increase in the intensity of the linear DNA band.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The percentage of linear DNA can be calculated as:
% Linear DNA = (Intensity of Linear Band / Total Intensity of all Bands) * 100
-
Plot the percentage of linear DNA against the concentration of this compound to determine the EC₅₀ (the concentration that induces 50% of the maximum cleavage).
Data Presentation
The following tables present example data for the evaluation of this compound in a DNA gyrase cleavage assay.
Table 1: Qualitative Results from Agarose Gel Electrophoresis
| Lane | Sample | Supercoiled DNA | Linear DNA | Observations |
| 1 | DNA Marker | - | - | N/A |
| 2 | No Enzyme Control | +++ | - | Intact supercoiled plasmid |
| 3 | Vehicle Control (DMSO) | +++ | +/- | Minimal basal cleavage |
| 4 | Ciprofloxacin (10 µM) | + | +++ | Strong induction of linear DNA |
| 5 | This compound (1 µM) | +++ | + | Weak cleavage observed |
| 6 | This compound (5 µM) | ++ | ++ | Moderate cleavage observed |
| 7 | This compound (10 µM) | + | +++ | Strong cleavage, similar to positive control |
| 8 | This compound (50 µM) | +/- | +++ | Potent induction of linear DNA |
(+++ High intensity, ++ Moderate intensity, + Low intensity, +/- Very low intensity, - No band)
Table 2: Quantitative Analysis of DNA Cleavage
| Inhibitor | Concentration (µM) | % Linear DNA (Mean ± SD, n=3) |
| Vehicle (DMSO) | 0 | 5.2 ± 1.1 |
| Ciprofloxacin | 10 | 85.6 ± 4.3 |
| This compound | 1 | 15.3 ± 2.5 |
| This compound | 5 | 48.9 ± 3.8 |
| This compound | 10 | 82.1 ± 5.1 |
| This compound | 50 | 88.4 ± 3.9 |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound stabilizing the cleavage complex.
Experimental Workflow for DNA Gyrase Cleavage Assay
Caption: Workflow of the DNA gyrase cleavage assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| No linear DNA with positive control | Inactive enzyme | Use a fresh aliquot of enzyme; verify activity in a supercoiling assay. |
| Inactive ciprofloxacin | Prepare fresh dilutions of ciprofloxacin. | |
| Incorrect buffer composition | Check pH and component concentrations of the assay buffer. | |
| High background of linear DNA in vehicle control | Nuclease contamination | Use nuclease-free water and reagents; handle with care to avoid contamination. |
| Too much enzyme | Titrate the enzyme to find a concentration with low basal cleavage. | |
| Smeared bands on the gel | Incomplete proteinase K digestion | Ensure proteinase K is active and incubation time is sufficient. |
| Gel running conditions | Run the gel at a lower voltage for a longer time. |
Conclusion
The DNA gyrase cleavage assay is a robust and reliable method for identifying inhibitors that stabilize the enzyme-DNA cleavage complex. This protocol provides a detailed framework for testing novel compounds like this compound. By quantifying the conversion of supercoiled DNA to linear DNA, researchers can effectively determine the potency of potential antibacterial agents targeting this specific mechanism of action. Careful optimization of enzyme concentration and adherence to the protocol will ensure reproducible and meaningful results in the drug discovery pipeline.
References
Application Notes and Protocols: DNA Gyrase-IN-11 as a Tool for Studying DNA Replication
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] This enzyme relieves the topological stress that arises during the unwinding of the DNA double helix at the replication fork.[1][4] Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents.[5][6] DNA Gyrase-IN-11 is a potent inhibitor of DNA gyrase and protein synthesis, making it a valuable tool for studying the intricacies of bacterial DNA replication and for the development of novel antimicrobial therapies.[7][8]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in key experiments.
Mechanism of Action
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[9][10][11] The catalytic cycle involves the binding of ATP to the GyrB subunits, which drives a series of conformational changes.[1][11] The enzyme first wraps a segment of DNA (the G-segment) around itself. It then introduces a transient double-strand break in the G-segment, passes another DNA segment (the T-segment) through the break, and finally reseals the break.[1][11] This process results in the introduction of two negative supercoils into the DNA.[1][6]
This compound inhibits this process, leading to the cessation of DNA replication and ultimately, bacterial cell death.[2][7] Its inhibitory action allows researchers to probe the consequences of gyrase inhibition on various cellular processes, providing insights into the mechanics of DNA replication and repair.
Caption: Mechanism of DNA gyrase and its inhibition by this compound.
Data Presentation
The inhibitory activity of this compound has been quantified against key cellular processes and various bacterial strains. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Process | IC50 (µM) |
| Protein Synthesis | 0.74[7][8] |
| E. coli DNA Supercoiling | 11.9[7][8] |
Table 2: Antibacterial Efficacy of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Streptococcus pneumoniae | Gram-positive | 0.008 - 0.25[7][8] |
| Streptococcus pyogenes | Gram-positive | 0.008 - 0.25[7][8] |
| Haemophilus influenzae | Gram-negative | 0.008 - 0.25[7][8] |
| Staphylococcus aureus | Gram-positive | 0.008 - 0.25[7][8] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) are then separated by agarose (B213101) gel electrophoresis.
Materials:
-
DNA Gyrase (E. coli)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 2X GSTEB: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1X TBE Buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound (or DMSO for the control) to the reaction tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 Unit, the amount required to supercoil 0.5 µg of relaxed DNA in 30 minutes at 37°C).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution and chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.
-
Run the gel at a constant voltage until the DNA forms are well-separated.
-
Visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a working stock of this compound in a suitable solvent and then dilute it in CAMHB to twice the highest concentration to be tested.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the twice-concentrated this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[7]
-
Well 11 will serve as the growth control (no inhibitor), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[7]
-
DNA Replication and the Role of DNA Gyrase
DNA replication is a fundamental biological process that ensures the faithful duplication of the genome.[12] The process begins at specific origins of replication, where the DNA double helix is unwound by helicase enzymes, creating a replication fork.[12] As the replication fork progresses, positive supercoils accumulate ahead of it, which would eventually halt replication if not resolved.[4][12] DNA gyrase acts to relieve this torsional stress by introducing negative supercoils, thereby allowing DNA polymerase to continue synthesizing new DNA strands.[1][4] By inhibiting DNA gyrase, this compound effectively blocks this crucial step, leading to the arrest of DNA replication.
Caption: The role of DNA gyrase in DNA replication and its inhibition.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Computational Analysis of DNA Gyrase Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ebiohippo.com [ebiohippo.com]
- 12. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
DNA Gyrase-IN-11 for studying antibiotic resistance mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Gyrase-IN-11, also identified as Compound 23Be, is a potent inhibitor of bacterial DNA gyrase and protein synthesis. This small molecule serves as a valuable tool for investigating the mechanisms of antibiotic resistance, particularly those related to DNA gyrase inhibition. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[1][2] this compound provides a specific means to study the consequences of gyrase inhibition and to explore potential avenues for overcoming resistance to existing antibiotics.
These application notes provide detailed protocols for utilizing this compound in key experiments to study its effects on bacterial growth and enzyme activity.
Quantitative Data
The following tables summarize the inhibitory activities of this compound against various bacterial strains and its enzymatic inhibition of E. coli DNA gyrase.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (μg/mL) |
| Streptococcus pneumoniae | 0.008 - 0.25 |
| Streptococcus pyogenes | 0.008 - 0.25 |
| Haemophilus influenzae | 0.008 - 0.25 |
| Staphylococcus aureus | 0.008 - 0.25 |
Data sourced from commercially available information on this compound (Compound 23Be).
Table 2: Enzymatic Inhibition of E. coli DNA Gyrase by this compound
| Parameter | Value |
| IC50 (DNA Supercoiling) | 11.9 μM |
| IC50 (Protein Synthesis) | 0.74 μM |
Data sourced from commercially available information on this compound (Compound 23Be).
Experimental Protocols
The following are detailed protocols for experiments commonly performed to characterize DNA gyrase inhibitors like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of the 96-well plate. Typically, a range of concentrations from 64 µg/mL to 0.06 µg/mL is tested.
-
Include a growth control well (containing bacteria and broth, but no inhibitor) and a sterility control well (containing broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: E. coli DNA Gyrase Supercoiling Assay
This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
Materials:
-
This compound
-
E. coli DNA Gyrase (containing GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X DNA Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl₂, 25 mM DTT, 9 mM spermidine)
-
10 mM ATP solution
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1X TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture includes:
-
Relaxed pBR322 DNA (e.g., 0.2 µg)
-
5X DNA Gyrase Assay Buffer (4 µL)
-
10 mM ATP (2 µL)
-
This compound at various concentrations (or solvent control)
-
E. coli DNA Gyrase (e.g., 1 unit)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a "no enzyme" control and a "no inhibitor" control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
-
Termination of Reaction:
-
Stop the reaction by adding 4 µL of the Stop Solution/Loading Dye to each reaction tube and mix thoroughly.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer.
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel. The supercoiled DNA will migrate faster than the relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or another DNA stain.
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the intensity of the supercoiled DNA band in each lane.
-
The IC₅₀ value is the concentration of this compound that reduces the supercoiling activity by 50% compared to the "no inhibitor" control.
-
Visualizations
The following diagrams illustrate the mechanism of action of DNA gyrase and the experimental workflows.
Caption: Mechanism of DNA gyrase and inhibition by this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
Application Notes and Protocols for Measuring DNA Gyrase-IN-11 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting cell-based assays to measure the activity of DNA Gyrase-IN-11, a dual inhibitor of DNA gyrase and protein synthesis.
Introduction to this compound
This compound (also known as Compound 23Be) is a potent inhibitor of bacterial DNA gyrase and protein synthesis.[1][2][3] It demonstrates significant antibacterial activity against a range of pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.25 μg/mL.[2] In biochemical assays, this compound inhibits the supercoiling activity of E. coli DNA gyrase with a half-maximal inhibitory concentration (IC50) of 11.9 μM.[1][2] Furthermore, it inhibits protein synthesis with an IC50 of 0.74 μM.[1][4] The dual mechanism of action makes this compound a compound of interest for antibacterial drug development.
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5][6] Its absence in higher eukaryotes makes it an attractive target for antibiotics.[5][7] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, cell death.[7]
Principle of Cell-Based DNA Gyrase Activity Assays
Directly measuring enzyme activity within a cell can be challenging. Therefore, cell-based assays for DNA gyrase inhibitors typically rely on assessing the downstream consequences of enzyme inhibition. The primary methods involve:
-
Analysis of DNA Supercoiling State: Measuring the change in the supercoiling of a reporter plasmid isolated from bacteria treated with the inhibitor.
-
Reporter Gene Expression: Utilizing a reporter gene whose expression is sensitive to the level of DNA supercoiling.
-
Measurement of DNA Damage: Quantifying the extent of DNA damage as a result of the stabilization of the gyrase-DNA cleavage complex.
Data Presentation
The following tables summarize the known quantitative data for this compound.
| Parameter | Value | Organism/System | Reference |
| IC50 (DNA Supercoiling) | 11.9 μM | E. coli DNA Gyrase (in vitro) | [1][2] |
| IC50 (Protein Synthesis) | 0.74 μM | In vitro | [1][4] |
| Organism | MIC (μg/mL) | Reference |
| Streptococcus pneumoniae | 0.008 - 0.25 | [2] |
| Streptococcus pyogenes | 0.008 - 0.25 | [2] |
| Haemophilus influenzae | 0.008 - 0.25 | [2] |
| Staphylococcus aureus | 0.008 - 0.25 | [2] |
Experimental Protocols
Protocol 1: Plasmid Supercoiling Assay in E. coli
This protocol describes a cell-based assay to determine the effect of this compound on the supercoiling state of a plasmid in E. coli.
Materials:
-
E. coli strain (e.g., DH5α) transformed with a suitable plasmid (e.g., pBR322)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
This compound
-
DMSO (vehicle control)
-
Plasmid miniprep kit
-
Chloroquine (B1663885) phosphate
-
10x Tris-Borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and documentation system
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli harboring the reporter plasmid into 5 mL of LB broth with the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C with shaking.
-
-
Treatment with this compound:
-
Dilute the overnight culture 1:100 into fresh LB broth with the selective antibiotic.
-
Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.
-
Aliquot the culture into separate tubes.
-
Add this compound at various concentrations (e.g., 0.1x, 1x, 10x MIC). Include a DMSO-only vehicle control.
-
Incubate for 1-2 hours at 37°C with shaking.
-
-
Plasmid DNA Isolation:
-
Pellet the bacterial cells by centrifugation.
-
Isolate the plasmid DNA from the treated and control cells using a plasmid miniprep kit according to the manufacturer's instructions.
-
Elute the plasmid DNA in a small volume of elution buffer.
-
-
Agarose Gel Electrophoresis with Chloroquine:
-
Prepare a 1% agarose gel in 1x TBE buffer containing chloroquine at a concentration of 2-5 µg/mL. Note: Chloroquine is light-sensitive; protect the gel from light.
-
Load equal amounts of the isolated plasmid DNA from each treatment condition into the wells of the gel.
-
Run the gel at a low voltage (e.g., 2-3 V/cm) for an extended period (e.g., 12-16 hours) to resolve the different topoisomers.
-
After electrophoresis, stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Inhibition of DNA gyrase will lead to a decrease in negative supercoiling, resulting in a shift of the plasmid DNA towards the relaxed form.
-
Quantify the band intensities for the supercoiled and relaxed forms to determine the relative amount of each.
-
Protocol 2: Supercoiling-Sensitive Reporter Gene Assay
This protocol utilizes a bacterial strain with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is sensitive to the degree of DNA supercoiling.
Materials:
-
Bacterial strain containing a supercoiling-sensitive reporter plasmid (e.g., a plasmid with the gyrA promoter driving luciferase expression).
-
Appropriate growth medium and selective antibiotics.
-
This compound.
-
DMSO (vehicle control).
-
Reagents for the specific reporter assay (e.g., luciferase assay substrate, ONPG for β-galactosidase).
-
Luminometer or spectrophotometer.
Procedure:
-
Bacterial Culture and Treatment:
-
Prepare an overnight culture of the reporter strain.
-
Dilute the culture and grow to mid-log phase (OD600 of 0.4-0.6).
-
Aliquot the culture into a 96-well plate.
-
Add a serial dilution of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., novobiocin).
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).
-
-
Reporter Gene Assay:
-
Measure the reporter gene activity according to the specific assay protocol.
-
For luciferase, add the luciferase substrate and measure luminescence.
-
For β-galactosidase, lyse the cells and add ONPG, then measure the absorbance at 420 nm.
-
-
Data Analysis:
-
Inhibition of DNA gyrase will alter the supercoiling of the reporter plasmid, leading to a change in reporter gene expression.
-
Plot the reporter activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of DNA Gyrase and its inhibition by this compound.
Caption: Experimental workflow for the plasmid supercoiling assay.
Caption: Experimental workflow for the supercoiling-sensitive reporter gene assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. gentaur.com [gentaur.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antibacterial Effects of DNA Gyrase-IN-11 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat resistance is the use of combination therapies, where two or more antibiotics with different mechanisms of action are co-administered. This approach can broaden the spectrum of activity, reduce the likelihood of resistance development, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.
DNA Gyrase-IN-11 is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][2][3] By targeting this crucial enzyme, this compound disrupts bacterial DNA topology, leading to cell death.[1][4] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other classes of antibiotics.
Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. It introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome and facilitating DNA unwinding during replication and transcription. This compound, like other gyrase inhibitors such as quinolones, is believed to stabilize the transient double-strand DNA breaks created by the enzyme, leading to the accumulation of toxic cleavage complexes and ultimately, bacterial cell death.
Application Notes: Investigating Synergy
The primary method for evaluating the interaction between two antimicrobial agents is the checkerboard assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
The following table provides representative data from a hypothetical checkerboard assay evaluating the combination of this compound with a beta-lactam antibiotic against a strain of Staphylococcus aureus.
Table 1: Representative Checkerboard Assay Data for this compound in Combination with a Beta-Lactam Antibiotic against S. aureus
| This compound (µg/mL) | Beta-Lactam (µg/mL) | Growth | FIC of this compound | FIC of Beta-Lactam | FIC Index | Interpretation |
| MIC alone | ||||||
| 4 | 0 | No Growth | 1 | 0 | 1 | - |
| 0 | 16 | No Growth | 0 | 1 | 1 | - |
| Combination | ||||||
| 2 | 4 | No Growth | 0.5 | 0.25 | 0.75 | Additive |
| 1 | 8 | No Growth | 0.25 | 0.5 | 0.75 | Additive |
| 0.5 | 4 | No Growth | 0.125 | 0.25 | 0.375 | Synergy |
| 0.25 | 8 | Growth | - | - | - | - |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound and the combination antibiotic that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Combination antibiotic (e.g., beta-lactam, aminoglycoside)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound and the combination antibiotic in an appropriate solvent.
-
In a 96-well plate, perform serial two-fold dilutions of each antibiotic in MHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria and MHB only) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Checkerboard Synergy Assay
Objective: To evaluate the in vitro interaction between this compound and a combination antibiotic.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare stock solutions of both antibiotics at concentrations higher than their respective MICs.
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the y-axis (rows) and the combination antibiotic along the x-axis (columns). The final volume in each well should be 50 µL.
-
Prepare and add the bacterial inoculum as described in Protocol 1 (50 µL per well).
-
Include wells with each antibiotic alone to redetermine their MICs under the assay conditions. Also, include growth and sterility controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination from the wells showing no visible growth.
-
Calculate the FIC index for each combination showing no growth using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC index for the combination is the lowest FIC index calculated for all non-turbid wells.
Visualizations
Caption: Workflow for assessing antibiotic synergy.
Caption: Dual-targeting synergistic mechanism.
References
Troubleshooting & Optimization
DNA Gyrase-IN-11 solubility and stability issues in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DNA Gyrase-IN-11. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as hybrid 23Be in scientific literature, is a novel dual-action inhibitor. It targets both protein synthesis and DNA replication.[1] It has demonstrated potent antibacterial activity against various strains, including resistant pathogens, making it a promising candidate for treating community-acquired bacterial pneumonia.[1]
Q2: What are the known inhibitory concentrations of this compound?
A2: The inhibitory activity of this compound has been characterized as follows:
-
Protein Synthesis IC₅₀: 0.74 μM
-
E. coli DNA Gyrase Supercoiling IC₅₀: 11.9 μM
-
Minimum Inhibitory Concentrations (MICs): 0.008-0.25 μg/mL against Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on general practices for complex small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3] It is advisable to prepare a stock solution of at least 10 mM to minimize the volume of organic solvent introduced into your aqueous assay buffer.
Q4: How should I store the solid compound and stock solutions of this compound?
A4: Proper storage is critical to maintain the integrity and activity of the inhibitor.
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid Compound | -20°C or -80°C | Long-term | Store in a desiccator, protected from light. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[3] |
| Aqueous Working Solutions | 2-8°C | Not Recommended | Prepare fresh for each experiment. Avoid storing for more than a day. |
Q5: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. Why is this happening?
A5: This is a common issue known as "precipitation upon dilution." this compound is a large, complex molecule (Molecular Weight: 1190.36 g/mol ) and is likely lipophilic, meaning it has low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, and the buffer may not be able to keep the compound dissolved, causing it to precipitate or "crash out."
Troubleshooting Guides
Issue 1: Difficulty Dissolving Solid this compound in DMSO
Symptoms:
-
Visible solid particles remain in the DMSO after vortexing.
-
The solution appears cloudy or hazy.
Troubleshooting Steps:
-
Increase Mixing Energy:
-
Vortexing: Continue vortexing for a longer duration (5-10 minutes).
-
Sonication: Use a bath sonicator for 10-15 minute intervals. This can help break up compound aggregates.
-
Gentle Heating: Warm the solution in a water bath at a temperature not exceeding 37°C. High temperatures may risk degrading the compound.
-
-
Prepare a More Dilute Stock Solution: If the compound does not dissolve at the desired high concentration, try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
-
Filtration: Once dissolved, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
Issue 2: Precipitation in Aqueous Buffer During Preparation of Working Solutions
Symptoms:
-
The aqueous solution becomes cloudy immediately after adding the DMSO stock.
-
Precipitate forms over time during incubation.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: The intended concentration in your assay may be above the solubility limit of this compound in that specific buffer. Try performing a dose-response experiment starting from a lower concentration.
-
Optimize the Final DMSO Concentration: While it's ideal to keep the DMSO concentration low (typically <1%), a slightly higher concentration (up to 2%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
pH Adjustment of the Buffer: For compounds with ionizable groups, the pH of the aqueous buffer can significantly impact solubility.
-
Determine if your assay conditions can tolerate a change in pH.
-
Test the solubility in a range of buffers with different pH values.
-
-
Use of Solubilizing Excipients: If the above methods are not successful or are incompatible with your assay, consider using solubilizing agents.
-
Surfactants: Low concentrations (e.g., 0.01%) of non-ionic detergents like Tween® 80 can help maintain the solubility of hydrophobic compounds.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, increasing its aqueous solubility.
-
Experimental Protocols & Workflows
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 5-10 minutes. If necessary, use a bath sonicator for 15-minute intervals until the solid is completely dissolved.
-
Visually inspect the solution for any remaining particulates.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Logical steps for troubleshooting precipitation.
Caption: Dual inhibitory action of this compound.
References
Optimizing DNA Gyrase-IN-11 Concentration for In Vitro Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DNA Gyrase-IN-11?
A1: this compound is an inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] By inhibiting DNA gyrase, this compound effectively blocks these vital cellular processes, leading to bacterial cell death.[1] It has also been shown to inhibit protein synthesis.[2]
Q2: What is the recommended starting concentration for this compound in a supercoiling assay?
A2: A good starting point for an E. coli DNA gyrase supercoiling assay is a concentration range around the reported IC50 value of 11.9 µM.[2] It is recommended to perform a dose-response experiment with serial dilutions (e.g., from 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific experimental conditions.
Q3: What solvent should I use to dissolve this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the assay as low as possible (ideally ≤1-2% v/v), as higher concentrations can inhibit the activity of DNA gyrase. Always include a solvent control (enzyme + DNA + solvent without inhibitor) in your experiments to account for any effects of the solvent on enzyme activity.
Q4: Can I use this compound to inhibit gyrase from bacterial species other than E. coli?
A4: While this compound has proven effective against E. coli DNA gyrase, its efficacy against gyrases from other bacterial species may vary. The structure of DNA gyrase can differ between bacterial species, potentially affecting inhibitor binding and activity. It is recommended to perform pilot experiments to determine the IC50 of this compound for the specific bacterial gyrase you are studying.
Troubleshooting Guide
Problem 1: No inhibition of DNA gyrase activity is observed, even at high concentrations of this compound.
-
Possible Cause: Inactive inhibitor.
-
Solution: Ensure that this compound has been stored correctly according to the manufacturer's instructions. Prepare a fresh stock solution from a new aliquot.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Verify the concentrations of all assay components, including ATP, which is essential for gyrase activity. Ensure the reaction buffer has the correct pH and ionic strength. Review the detailed experimental protocol to confirm all steps were followed correctly.
-
-
Possible Cause: The specific DNA gyrase being used is not susceptible to this compound.
-
Solution: As mentioned in the FAQs, inhibitor efficacy can be species-dependent. If possible, test the inhibitor on a sensitive control enzyme, such as E. coli DNA gyrase.
-
Problem 2: The negative control (no enzyme) lane on the agarose (B213101) gel shows a smear or multiple bands.
-
Possible Cause: Nuclease contamination in the DNA substrate or buffer.
-
Solution: Use a fresh, high-quality preparation of relaxed plasmid DNA. Ensure all buffers and water are nuclease-free. Nuclease contamination will be apparent as an ATP-independent reaction.
-
Problem 3: The positive control (enzyme + DNA, no inhibitor) shows weak or no supercoiling activity.
-
Possible Cause: Inactive DNA gyrase.
-
Solution: DNA gyrase is sensitive to repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store it at -80°C. Before use, it is advisable to titrate the enzyme to determine the optimal amount needed for complete supercoiling under your assay conditions.
-
-
Possible Cause: Inhibitory substances in the reaction.
-
Solution: As noted, high concentrations of DMSO can inhibit gyrase. Ensure the final DMSO concentration is low. If using crude extracts, they may contain interfering substances.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Organism/System | Value | Reference |
| IC50 (DNA Supercoiling) | E. coli | 11.9 µM | |
| IC50 (Protein Synthesis) | In vitro | 0.74 µM | |
| MIC | Streptococcus pneumoniae | 0.008-0.25 µg/mL | |
| MIC | Streptococcus pyogenes | 0.008-0.25 µg/mL | |
| MIC | Haemophilus influenzae | 0.008-0.25 µg/mL | |
| MIC | Staphylococcus aureus | 0.008-0.25 µg/mL |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from standard procedures for assaying DNA gyrase inhibitors.
1. Materials:
- 5x DNA Gyrase Reaction Buffer: 250 mM HEPES-KOH (pH 7.9), 30 mM Magnesium Acetate, 20 mM DTT, 5 mM ATP, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin.
- Relaxed pBR322 DNA (1 µg/µL).
- E. coli DNA Gyrase (e.g., 5 U/µL).
- This compound stock solution (e.g., 10 mM in DMSO).
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 30% (w/v) Glycerol.
- Stop Solution/Loading Dye: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
- Chloroform/isoamyl alcohol (24:1).
- Nuclease-free water.
2. Procedure:
-
Prepare a master mix on ice for the desired number of reactions. For each 30 µL reaction, combine:
-
6 µL of 5x DNA Gyrase Reaction Buffer
-
0.5 µL of relaxed pBR322 DNA (final concentration ~16.7 ng/µL)
-
Nuclease-free water to a final volume of 26.7 µL (this volume can be adjusted to accommodate the inhibitor).
-
-
Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add the inhibitor:
-
Negative Control (No Enzyme): Add 0.3 µL of DMSO and 3 µL of Dilution Buffer.
-
Positive Control (No Inhibitor): Add 0.3 µL of DMSO.
-
Test Reactions: Add 0.3 µL of the desired concentration of this compound (prepare serial dilutions in DMSO).
-
-
Initiate the reaction: Dilute the DNA gyrase in Dilution Buffer. Add 3 µL of the diluted enzyme to the positive control and test reaction tubes. Mix gently by pipetting.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge for 1 minute.
-
Analyze the results: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at 90V for approximately 90 minutes in 1x TAE buffer. Note: Do not include ethidium (B1194527) bromide in the gel during electrophoresis as it can affect the migration of supercoiled and relaxed DNA.
-
Visualize the DNA: Stain the gel with a 1 µg/mL ethidium bromide solution for 15-30 minutes, followed by destaining in water for 10-20 minutes. Visualize the DNA under a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA.
Visualizations
Caption: Mechanism of DNA Gyrase inhibition by this compound.
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Caption: A logical troubleshooting workflow for DNA gyrase assays.
References
How to control for non-specific binding of DNA Gyrase-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA Gyrase-IN-11. The focus is on controlling for non-specific binding to ensure data accuracy and reliability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound, also identified as Compound 23Be, is an inhibitor of bacterial DNA gyrase.[1][2][3] It has been shown to inhibit the supercoiling activity of E. coli DNA gyrase with a 50% inhibitory concentration (IC50) of 11.9 μM.[1][2] Additionally, it demonstrates broader biological effects, including the inhibition of protein synthesis (IC50 of 0.74 μM) and DNA replication. This compound exhibits antibacterial activity against a range of pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.25 μg/mL.
Q2: Why is it crucial to control for non-specific binding when working with this compound?
Controlling for non-specific binding is critical to ensure that the observed inhibitory effects are genuinely due to the specific interaction of this compound with DNA gyrase and not a result of experimental artifacts. Non-specific binding can lead to false-positive results, inaccurate determination of potency (IC50 values), and misleading structure-activity relationships (SAR).
Q3: What are the common causes of non-specific inhibition in DNA gyrase assays?
Several factors can contribute to non-specific inhibition in DNA gyrase assays:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester the enzyme or DNA substrate, leading to apparent inhibition.
-
DNA Intercalation: The compound may bind non-specifically to the DNA substrate, altering its structure and making it a poor substrate for DNA gyrase.
-
Protein Denaturation: The compound might denature DNA gyrase or other proteins in the assay, such as bovine serum albumin (BSA), which is often included to prevent non-specific binding to reaction tubes.
-
Assay Interference: The compound may interfere with the detection method, for example, by quenching fluorescence in a fluorescence-based assay.
Troubleshooting Guide: Controlling for Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Step 1: Biochemical Assays to Rule Out Common Artifacts
It is essential to perform a series of control experiments to investigate the mechanism of inhibition. The following table summarizes key troubleshooting experiments.
| Potential Issue | Recommended Experiment | Expected Outcome for Specific Inhibition | Expected Outcome for Non-Specific Inhibition |
| Compound Aggregation | Perform the gyrase inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). | The IC50 value of this compound should remain relatively unchanged. | The inhibitory effect of the compound will be significantly reduced or abolished, leading to a much higher IC50 value. |
| DNA Intercalation | Perform a DNA unwinding assay. This assay measures the ability of a compound to alter the topology of DNA in the presence of a type I topoisomerase. | This compound should not cause significant unwinding of the DNA substrate. | The compound will cause a noticeable change in the supercoiling state of the DNA, indicative of intercalation. |
| Protein Denaturation | Assess the stability of DNA gyrase in the presence of this compound using techniques like differential scanning fluorimetry (DSF) or by including an unrelated control enzyme in the assay. | This compound should not significantly alter the melting temperature of DNA gyrase or inhibit the control enzyme. | A significant shift in the melting temperature of DNA gyrase or inhibition of the control enzyme suggests denaturation. |
| Assay Interference | Run the assay without the enzyme but with all other components, including this compound, to check for any direct effect on the detection signal. | This compound should not interfere with the assay's detection method (e.g., fluorescence, radioactivity). | A change in the signal in the absence of the enzyme indicates direct interference with the assay readout. |
Step 2: Validating On-Target Engagement
Confirming that this compound directly binds to DNA gyrase is a critical validation step.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating on-target engagement of this compound.
-
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free detection of binding between this compound and immobilized DNA gyrase, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding of this compound to DNA gyrase, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method assesses the thermal stability of DNA gyrase in the presence of this compound. A specific inhibitor will typically bind to and stabilize the protein, leading to an increase in its melting temperature (Tm).
Step 3: Utilizing Control Compounds
Incorporating appropriate positive and negative controls is fundamental for interpreting your results accurately.
| Control Type | Example Compound | Purpose |
| Positive Control | Ciprofloxacin or Novobiocin | To ensure the assay is performing correctly and to provide a benchmark for inhibition. |
| Negative Control (Inactive Analog) | A structurally similar but inactive analog of this compound. | To demonstrate that the observed activity is due to the specific chemical features of the active compound and not general properties of the scaffold. |
| Non-specific DNA Intercalator | Ethidium (B1194527) Bromide | To differentiate between specific gyrase inhibition and non-specific DNA binding. |
| Vehicle Control | DMSO (or the solvent used to dissolve this compound) | To account for any effects of the solvent on enzyme activity. |
Detailed Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay with Non-Specific Binding Controls
This protocol is adapted for a standard agarose (B213101) gel-based DNA supercoiling assay.
Materials:
-
DNA Gyrase (E. coli)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution
-
Control compounds (Ciprofloxacin, inactive analog, Ethidium Bromide)
-
Triton X-100 (1% stock)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide staining solution
Procedure:
-
Reaction Setup: Prepare reaction mixtures on ice in separate tubes for each condition (this compound at various concentrations, positive control, negative controls, and vehicle control). A typical 30 µL reaction would include:
-
6 µL 5X Assay Buffer
-
1 µL Relaxed pBR322 DNA (0.5 µg)
-
3 µL 10 mM ATP
-
1.5 µL Test Compound (or vehicle/control)
-
x µL H2O (to bring the volume to 27 µL)
-
3 µL DNA Gyrase
-
-
Detergent Control: For the compound aggregation control, prepare a parallel set of reactions containing 0.01% Triton X-100.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reactions by adding 6 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the amount of supercoiled DNA in each lane. Calculate the IC50 values.
Logical Flow for Supercoiling Assay Troubleshooting
References
Technical Support Center: Overcoming Poor Cell Permeability of DNA Gyrase-IN-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of DNA Gyrase-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3] It functions by inhibiting the supercoiling of DNA, a process crucial for maintaining the proper topology of the bacterial chromosome.[1] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[4] this compound has been shown to inhibit E. coli DNA supercoiling with an IC50 of 11.9 µM and exhibits antibacterial activity against various strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.25 µg/mL.
Q2: My in-vitro cell-based assays with this compound show significantly lower potency (higher IC50) than the reported biochemical assay results. What could be the reason for this discrepancy?
A common reason for a significant difference between biochemical and cell-based assay results is poor cell permeability of the compound. While this compound may be a potent inhibitor of the isolated enzyme, its effectiveness in a cellular context depends on its ability to cross the bacterial cell wall and membrane to reach its intracellular target. Other potential factors include compound instability in culture media or active efflux by bacterial pumps.
Q3: I am observing inconsistent results and high variability in my experiments with this compound. Could this be related to its permeability?
Yes, inconsistent results can be a symptom of poor and variable cell permeability. Factors such as slight variations in cell density, growth phase, or membrane integrity can have a magnified effect on the intracellular concentration of a poorly permeable compound, leading to high experimental variability.
Q4: Are there any known physicochemical properties of this compound that might suggest poor cell permeability?
While the specific chemical structure and detailed physicochemical properties of this compound are not publicly available, inhibitors of this class can sometimes possess characteristics that hinder cell permeability. These may include a high molecular weight, a large number of hydrogen bond donors and acceptors, and low lipophilicity, which are factors that can limit passive diffusion across the lipid-rich bacterial cell membrane.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and overcoming poor cell permeability of this compound in your experiments.
Step 1: Confirm the Issue is Permeability-Related
Before modifying your experimental setup, it's crucial to confirm that poor permeability is the likely cause of the observed issues.
-
Experiment 1: Dose-Response Curve Analysis: Generate a full dose-response curve in your cell-based assay. A shallow curve or a plateau at a low maximal effect can indicate that the intracellular concentration is not reaching the effective range.
-
Experiment 2: Time-Course Experiment: Measure the inhibitory effect of this compound at different time points. A slow onset of inhibition could suggest slow accumulation of the compound inside the cells.
Step 2: Strategies to Enhance Cell Permeability
If the evidence points towards a permeability issue, consider the following strategies to improve the cellular uptake of this compound.
Modifying the formulation of this compound can significantly enhance its delivery across the cell membrane.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based nanoparticles (LNPs) or liposomes can facilitate its fusion with the bacterial cell membrane, thereby increasing its intracellular concentration.
-
Nanoparticle Formulations: Polymeric nanoparticles can also be used to encapsulate the inhibitor, protecting it from degradation and potentially aiding in its transport across the cell wall and membrane.
Table 1: Illustrative Comparison of this compound Potency with Different Formulation Strategies
| Formulation | Apparent IC50 in Cell-Based Assay (µM) | Fold Improvement |
| Standard DMSO solution | 50 | 1x |
| Lipid-Based Nanoparticles (LNPs) | 15 | 3.3x |
| Polymeric Nanoparticles | 20 | 2.5x |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of formulation strategies on the apparent potency of a poorly permeable compound.
Permeation enhancers are compounds that transiently increase the permeability of the cell membrane.
-
Screening Permeation Enhancers: Test a panel of well-characterized, non-bactericidal permeation enhancers at low concentrations.
-
Cytotoxicity Control: Always perform control experiments to ensure that the permeation enhancer itself is not affecting cell viability or the experimental endpoint.
Table 2: Examples of Permeation Enhancers and Their Proposed Mechanisms
| Permeation Enhancer | Proposed Mechanism of Action |
| DMSO (low concentrations) | Increases membrane fluidity. |
| Poloxamers | Interacts with lipid bilayers, causing transient destabilization. |
| Chitosan | Interacts with the negatively charged cell surface, leading to transient opening of tight junctions (in eukaryotes) or disruption of the outer membrane (in Gram-negative bacteria). |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is a standard in vitro model for predicting human intestinal absorption of drugs and can be adapted to assess the permeability of compounds across a cellular monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability test.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the dosing solution containing this compound to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay in the reverse direction to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux pumps.
Protocol 2: Preparation of Lipid-Based Nanoparticles (LNPs)
This is a general protocol for the formulation of LNPs using a microfluidic mixing method.
Materials:
-
This compound
-
Lipid mixture (e.g., ionizable lipid, phospholipid, cholesterol, PEG-lipid) in ethanol (B145695)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device
-
Dialysis cassettes for buffer exchange
Procedure:
-
Preparation of Solutions:
-
Dissolve the lipid mixture in ethanol.
-
Dissolve this compound in a suitable solvent and mix with the lipid solution.
-
Prepare the aqueous buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device.
-
Pump the lipid/inhibitor solution and the aqueous buffer through the device at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
The rapid mixing will induce the self-assembly of LNPs, encapsulating the inhibitor.
-
-
Purification and Characterization:
-
Dialyze the LNP suspension against a neutral pH buffer (e.g., PBS) to remove ethanol and unencapsulated inhibitor.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
-
Visualizations
Caption: Mechanism of DNA Gyrase and its inhibition by this compound.
Caption: Workflow for troubleshooting poor cell permeability of this compound.
References
Interpreting unexpected results in DNA gyrase inhibition assays
Welcome to the technical support center for DNA gyrase inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during DNA gyrase supercoiling and cleavage assays.
Part 1: Supercoiling Assays
Question 1: Why do I see no supercoiling activity in my positive control?
Answer:
This is a common issue that can point to several problems with the assay setup. Here’s a step-by-step guide to troubleshoot the lack of supercoiling.
Potential Causes & Solutions:
-
Inactive Enzyme: DNA gyrase is sensitive to storage and handling. Repeated freeze-thaw cycles can lead to a loss of activity.[1]
-
Solution: Aliquot the enzyme after the first thaw and store it at -70°C. Avoid using frost-free freezers. When in use, keep the enzyme on ice.[1]
-
-
Incorrect Buffer Composition: The activity of DNA gyrase is highly dependent on the components of the reaction buffer.
-
Degraded ATP: ATP is essential for the supercoiling reaction.
-
Solution: Use a fresh stock of ATP. Prepare aliquots and store them at -20°C to avoid degradation.
-
-
Poor Quality Substrate DNA: The relaxed plasmid DNA substrate may be of poor quality or contain inhibitors.
-
Solution: Verify the integrity and purity of your relaxed DNA on an agarose (B213101) gel. The A260/A280 ratio should be between 1.7 and 2.0. Contaminants such as phenol, chloroform, or excessive salt can inhibit the enzyme.
-
-
Sub-optimal Enzyme Concentration: The amount of enzyme may be insufficient to supercoil the DNA substrate under your assay conditions.
-
Solution: Perform an enzyme titration to determine the optimal concentration that results in 80-90% supercoiling of the relaxed DNA.
-
Question 2: My test compound shows over 100% inhibition or appears to enhance supercoiling. What does this mean?
Answer:
Results showing more than 100% inhibition are often indicative of assay artifacts rather than true enzymatic inhibition.
Potential Causes & Solutions:
-
Compound Fluorescence: In fluorescence-based assays, the test compound itself may be fluorescent at the detection wavelengths, leading to a false positive signal.
-
Solution: Run a control reaction with the compound but without the enzyme to measure its intrinsic fluorescence. Subtract this background from your assay results.
-
-
DNA Intercalation: Some compounds can intercalate into the DNA, altering its structure and mobility in an agarose gel. This can sometimes be mistaken for inhibition or enhancement of supercoiling.
-
Solution: Test for DNA intercalation directly. Compounds that unwind DNA at high concentrations are likely intercalators.
-
-
Compound Precipitation: The test compound may precipitate in the assay buffer, scattering light and interfering with fluorescence or absorbance readings.
-
Solution: Check the solubility of your compound in the assay buffer. The final concentration of solvents like DMSO should typically not exceed 1-2% as it can be inhibitory to the enzyme.
-
Part 2: Cleavage Assays
Question 3: I am not observing any linearized DNA in my positive control for the cleavage assay.
Answer:
The absence of a linear DNA band in the presence of a known gyrase poison (like ciprofloxacin) suggests a problem with the cleavage reaction setup.
Potential Causes & Solutions:
-
Insufficient Enzyme: Cleavage assays often require a higher concentration of DNA gyrase compared to supercoiling assays.
-
Solution: Increase the amount of enzyme in the reaction. A 10-fold higher concentration than that used for supercoiling is a good starting point.
-
-
Problem with SDS and Proteinase K Treatment: The addition of SDS and proteinase K is crucial for trapping the cleavage complex and digesting the protein to release the linearized DNA.
-
Solution: Ensure that your SDS and proteinase K solutions are fresh and active. The incubation step after their addition should be sufficient (e.g., 30 minutes at 37°C).
-
-
Inappropriate Buffer Conditions: While quinolones typically do not require ATP to stabilize the cleavage intermediate, some compounds might.
-
Solution: If you suspect your compound requires it, ATP can be added to the reaction buffer.
-
-
Compound Instability: The positive control compound (e.g., a quinolone) may have degraded.
-
Solution: Use a fresh stock of the positive control inhibitor.
-
Question 4: I see smeared bands in all lanes of my cleavage assay gel.
Answer:
Smeared bands usually indicate DNA degradation or issues with gel electrophoresis.
Potential Causes & Solutions:
-
Nuclease Contamination: The enzyme preparation or buffers may be contaminated with nucleases, leading to random DNA degradation.
-
Solution: Use sterile, nuclease-free water and reagents for all your solutions.
-
-
Improper Gel Polymerization: An unevenly polymerized agarose or polyacrylamide gel can cause bands to run unevenly.
-
Solution: Ensure your gel is properly cast on a level surface and allowed to fully polymerize. Use fresh acrylamide (B121943) and catalysts if running a polyacrylamide gel.
-
-
Issues with Gel Running Conditions: Running the gel at too high a voltage can generate heat and cause band distortion.
-
Solution: Run the gel at a lower voltage for a longer period. Ensure the running buffer is fresh and covers the gel. Gels are typically run at about 4-5 V/cm.
-
Data Presentation: Quantitative Analysis
For accurate interpretation, it is crucial to quantify your results. The following tables provide examples of how to structure your data for IC₅₀ determination in both supercoiling and cleavage assays.
Table 1: Example Data for Supercoiling Inhibition Assay
| Inhibitor Concentration (µM) | % Supercoiling | % Inhibition |
| 0 (No Inhibitor) | 95 | 0 |
| 0.1 | 85 | 10.5 |
| 0.5 | 60 | 36.8 |
| 1.0 | 45 | 52.6 |
| 5.0 | 20 | 78.9 |
| 10.0 | 5 | 94.7 |
| IC₅₀ | ~0.9 µM |
Table 2: Example Data for Cleavage Assay
| Inhibitor Concentration (µM) | % Linear DNA |
| 0 (No Inhibitor) | <1 |
| 1 | 15 |
| 5 | 40 |
| 10 | 55 |
| 25 | 60 |
| 50 | 60 |
| EC₅₀ | ~8 µM |
Experimental Protocols
A detailed and consistent protocol is fundamental for reproducible results.
DNA Gyrase Supercoiling Assay Protocol
-
Reaction Setup: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml albumin.
-
Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the reaction mixture.
-
Inhibitor Addition: Add the desired concentration of the test compound (dissolved in a suitable solvent like DMSO). Include a solvent-only control.
-
Enzyme Addition: Initiate the reaction by adding the optimized amount of DNA gyrase (e.g., 1 unit).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Analyze the products on a 1% agarose gel. Run the gel at a low voltage to resolve the supercoiled and relaxed DNA forms.
-
Visualization and Quantification: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
DNA Gyrase Cleavage Assay Protocol
-
Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay but typically without ATP.
-
Substrate Addition: Add 0.5 µg of supercoiled pBR322 plasmid DNA.
-
Inhibitor Addition: Add the test compound or a known gyrase poison (e.g., ciprofloxacin) as a positive control.
-
Enzyme Addition: Add a higher concentration of DNA gyrase than used in the supercoiling assay.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Trapping the Cleavage Complex: Add 0.2% (w/v) SDS and 0.1 mg/ml Proteinase K and incubate for an additional 30 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction with EDTA and perform a chloroform/iso-amyl alcohol extraction to remove the protein.
-
Agarose Gel Electrophoresis: Analyze the aqueous phase on a 1% agarose gel.
-
Visualization: Stain the gel to visualize the linear DNA product.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.
Caption: Workflow for a typical DNA gyrase cleavage assay.
References
Adjusting assay conditions for DNA Gyrase-IN-11
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DNA Gyrase-IN-11 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[1][2] By inhibiting DNA gyrase, it prevents the negative supercoiling of DNA, which is crucial for relieving topological strain during these processes.[2][3] This leads to the blockage of DNA replication and protein synthesis, ultimately resulting in bacterial cell death.[1] The compound inhibits the supercoiling activity of E. coli DNA gyrase with an IC50 of 11.9 μM. It also inhibits protein synthesis with an IC50 of 0.74 μM.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, it is shipped at room temperature in the continental US, but storage conditions may vary for other locations.
Q3: In which solvents is this compound soluble?
A3: While specific solubility data is not provided in the search results, information on preparing solutions for in vivo use can often be found on the supplier's website or by contacting their technical support. For in vitro assays, it is common to dissolve compounds like this compound in a solvent like DMSO to create a stock solution, which is then further diluted in the assay buffer. It's important to ensure the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect enzyme activity, typically up to 4%.
Q4: What is the antibacterial spectrum of this compound?
A4: this compound has demonstrated antibacterial efficacy against a range of bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.25 μg/mL.
Troubleshooting Guides
This section addresses common issues that may arise during DNA gyrase inhibition assays using this compound.
Problem 1: No Inhibition of DNA Gyrase Activity Observed
If you do not observe the expected inhibition of DNA gyrase supercoiling activity by this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. It is recommended to test a wide range of concentrations to determine the IC50 value. For E. coli DNA gyrase, the reported IC50 is 11.9 μM. |
| Inactive Inhibitor | Ensure the inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation. |
| Issues with Assay Buffer Components | The presence of high concentrations of di- or monovalent ions (e.g., from the extract) can affect gyrase activity. Ensure the total salt concentration does not exceed 250-300 mM. Also, confirm that ATP is present in the reaction buffer, as it is required for gyrase activity. |
| Enzyme Concentration Too High | Optimize the enzyme concentration. If the concentration of DNA gyrase is too high, it may require a higher concentration of the inhibitor to see an effect. |
| Incorrect Incubation Time | Ensure the incubation time is sufficient for the inhibitor to interact with the enzyme. A typical incubation time is 30 minutes at 37°C. |
Problem 2: Inconsistent or Irreproducible Results
Variability in results across experiments can be frustrating. The following table outlines potential sources of inconsistency.
| Potential Cause | Suggested Solution |
| Nuclease Contamination | Nuclease contamination in the enzyme preparation or other reagents can degrade the DNA substrate, leading to unclear results. Nuclease activity may be visible as an ATP-independent reaction. |
| Interfering Substances in Extracts | If using crude cell extracts, DNA binding proteins or positively charged proteins can interfere with the assay by sticking to the DNA and inhibiting enzyme access. Consider purifying the extract or adding a carrier like tRNA to compete with these proteins. |
| Freeze-Thaw Cycles of Reagents | Avoid repeated freeze-thaw cycles of the 5x gyrase buffer, as this can inactivate ATP and accelerate the degradation of the kDNA networks. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor and adding small volumes of reagents. |
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 (Protein Synthesis) | 0.74 μM | Not specified | |
| IC50 (E. coli DNA Supercoiling) | 11.9 μM | E. coli | |
| MIC Range | 0.008-0.25 μg/mL | S. pneumoniae, S. pyogenes, H. influenzae, S. aureus |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is a standard method to assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
Materials:
-
This compound
-
Relaxed plasmid DNA (e.g., pRSET A, pBR322)
-
DNA Gyrase (e.g., from E. coli)
-
5x DNA Gyrase Supercoiling Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)
-
ATP solution
-
Supercoiling Stop Solution
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the 5x supercoiling buffer, relaxed plasmid DNA (e.g., 0.3-1 µg), and ultrapure water to the desired volume.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding the supercoiling stop solution.
-
Add DNA loading dye to each sample.
-
Analyze the products by electrophoresis on a 1% agarose gel in TAE buffer. Important: Run the gel in the absence of ethidium bromide, as it can affect the migration of supercoiled and relaxed DNA differently.
-
After electrophoresis, stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-inhibitor control.
Visualizations
Caption: Mechanism of DNA Gyrase and Inhibition by this compound.
Caption: Workflow for a DNA Gyrase Supercoiling Inhibition Assay.
References
Technical Support Center: Purity Assessment of DNA Gyrase-IN-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of DNA Gyrase-IN-11 samples. The information is presented in a question-and-answer format, offering detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a this compound sample?
The primary analytical techniques for assessing the purity of a small molecule inhibitor like this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] These methods provide information on the presence and quantity of the main compound and any impurities.
Q2: Why is it important to use orthogonal analytical techniques for purity assessment?
Using orthogonal techniques (methods that rely on different separation or detection principles) provides a more comprehensive and reliable assessment of purity. For instance, HPLC separates compounds based on their physicochemical interactions with a stationary phase, while qNMR provides a direct measure of the molar concentration of NMR-active nuclei.[1] Combining these techniques can help detect impurities that might be missed by a single method, such as non-UV active impurities in an HPLC analysis.
Q3: What is the acceptable purity level for a this compound sample used in biological assays?
While the required purity can vary depending on the specific application, a purity of >95% is generally considered the minimum for compounds used in biological assays to ensure that the observed biological activity is attributable to the compound of interest and not to impurities.[4] For certain sensitive applications, such as in vivo studies, a purity of >98% or even >99% may be required.
Q4: How can I identify unknown impurities in my this compound sample?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[1][4][5] By coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, you can obtain the molecular weight of impurities. Further fragmentation analysis (MS/MS) can provide structural information to help in the identification of the unknown compounds.[5]
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of small molecules.[6] It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.
Experimental Protocol: Purity Determination by HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of organic phase (e.g., 5% B) and increase it linearly to a high percentage (e.g., 95% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative Data Summary: HPLC Purity Analysis
| Parameter | Recommended Value |
| Sample Concentration | 1 mg/mL |
| Injection Volume | 10 µL |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or λmax) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation of HPLC with the detection power of mass spectrometry, allowing for both purity determination and impurity identification.[1][5][7]
Experimental Protocol: Impurity Profiling by LC-MS
-
Sample Preparation: Same as for HPLC analysis.
-
LC-MS Conditions:
-
Use HPLC conditions similar to those described above. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) instead of non-volatile salts).
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is a good starting point for this compound.
-
Scan Range: A wide mass range should be scanned to detect potential impurities (e.g., m/z 100-1500).
-
Data Acquisition: Acquire both full scan data to detect all ions and tandem MS (MS/MS) data on the most abundant ions to obtain structural information.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention times of the main peak and any impurity peaks.
-
Examine the mass spectrum of each peak to determine the molecular weight of the components.
-
For impurity peaks, use the accurate mass measurement to predict the elemental composition.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurities. This can be compared to the fragmentation of the parent compound.
-
Workflow for LC-MS Impurity Identification
Caption: Workflow for impurity identification using LC-MS.
Quantitative ¹H NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[2][3][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol: Purity Determination by qNMR
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key Parameters:
-
Relaxation Delay (d1): Use a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all protons. A d1 of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
Pulse Angle: Use a 90° pulse.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Illustrative ¹H NMR Spectrum for Purity Calculation
As a specific ¹H NMR spectrum for this compound is not publicly available, the following is an illustrative example based on the spectrum of a related fluoroquinolone, ciprofloxacin (B1669076), to demonstrate the principle of qNMR.
Let's assume we are analyzing a sample of "Compound X" (structurally similar to a fluoroquinolone) with an internal standard, maleic acid.
-
Compound X: Aromatic proton signal at 8.7 ppm (1H).
-
Maleic Acid: Vinylic proton signal at 6.3 ppm (2H).
Quantitative Data Summary: qNMR Purity Calculation Example
| Parameter | Analyte (Compound X) | Internal Standard (Maleic Acid) |
| Weight (W) | 10.2 mg | 5.1 mg |
| Molecular Weight (MW) | 331.3 g/mol | 116.1 g/mol |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 0.95 |
| Purity of Standard (P_std) | - | 99.5% |
Using the formula, the calculated purity of Compound X would be: Purity (%) = (1.00 / 1) * (2 / 0.95) * (331.3 / 10.2) * (5.1 / 116.1) * 99.5% ≈ 98.7%
Troubleshooting Guides
HPLC Troubleshooting
Problem: Extra peaks in the chromatogram. Possible Causes & Solutions:
| Cause | Solution |
| Sample Impurity | This is the most likely cause. Proceed with LC-MS analysis to identify the impurities. |
| Contamination from solvent/vials | Run a blank injection (solvent only) to check for contaminants. Use high-purity solvents and clean vials. |
| Sample Degradation | Prepare fresh samples and analyze them promptly. Check the stability of the compound in the chosen solvent. Fluoroquinolones can be susceptible to photodegradation.[9] |
| Carryover from previous injection | Implement a robust needle wash protocol between injections. |
Problem: Peak tailing or fronting. Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase if the analyte is basic. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Column Degradation | Replace the column with a new one. Use a guard column to protect the analytical column. |
Troubleshooting Logic for HPLC Analysis
Caption: A logical workflow for troubleshooting common HPLC issues.
LC-MS Troubleshooting
Problem: No or low signal for the main compound. Possible Causes & Solutions:
| Cause | Solution |
| Poor Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., negative ion mode) or a different ionization source (e.g., APCI). |
| Incorrect Mass Range | Ensure the mass spectrometer is scanning over the correct m/z range for your compound. The molecular weight of this compound is 1190.36, so the [M+H]⁺ ion would be at m/z 1191.37. |
| Sample Degradation | Prepare and analyze the sample fresh. |
Problem: In-source fragmentation or adduct formation. Possible Causes & Solutions:
| Cause | Solution |
| High Source Energy | Reduce the fragmentor or cone voltage to minimize in-source fragmentation. |
| Mobile Phase Additives | The presence of salts (e.g., sodium) can lead to adduct formation ([M+Na]⁺). Use high-purity solvents and volatile mobile phase additives like ammonium formate. |
qNMR Troubleshooting
Problem: Inaccurate purity determination. Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Relaxation | Ensure the relaxation delay (d1) is sufficiently long (at least 5x T1). |
| Poor Signal-to-Noise | Increase the number of scans to improve the S/N ratio. |
| Integration Errors | Carefully phase and baseline correct the spectrum before integration. Integrate well-resolved peaks. |
| Inaccurate Weighing | Use a calibrated analytical balance for weighing the sample and internal standard. |
| Impure Internal Standard | Use a certified internal standard with a known purity. |
This technical support guide provides a solid foundation for assessing the purity of this compound. For more specific issues, consulting detailed instrument manuals and contacting technical support from the instrument vendor is recommended.
References
- 1. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DNA Gyrase Inhibitors: DNA Gyrase-IN-11 and Novobiocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of DNA Gyrase-IN-11, a representative of the novel aminobenzimidazole class of DNA gyrase inhibitors, and novobiocin (B609625), a well-established aminocoumarin antibiotic. This objective analysis is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action: Targeting the Engine of DNA Supercoiling
Both this compound and novobiocin target the bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Specifically, they both inhibit the ATPase activity of the GyrB subunit of the enzyme, effectively cutting off the energy supply for its function.[2][3]
DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.[1] The GyrA subunit is responsible for the DNA cutting and re-ligation activity, while the GyrB subunit houses the ATP-binding site that powers the enzyme's supercoiling function. By binding to the GyrB subunit, these inhibitors competitively block ATP from binding, thus preventing the conformational changes necessary for DNA supercoiling.[2][3]
dot
Caption: Mechanism of action of this compound and novobiocin.
Quantitative Comparison of Efficacy
Direct comparative studies of this compound and novobiocin are limited. However, data from studies on aminobenzimidazole inhibitors (the class to which this compound belongs) and novobiocin provide valuable insights into their relative potencies. The following tables summarize key quantitative data.
Table 1: Inhibition of DNA Gyrase and Topoisomerase IV (Ki values in µM)
| Compound | E. coli DNA Gyrase | E. coli Topo IV | S. aureus DNA Gyrase | S. aureus Topo IV |
| Aminobenzimidazole (VRT-125853) | 0.015 | 1.2 | 0.01 | 0.05 |
| Novobiocin | 0.03 | >25 | 0.008 | 0.6 |
Data sourced from a comparative study on aminobenzimidazole inhibitors and novobiocin.[2]
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | S. pneumoniae | S. pyogenes | H. influenzae | S. aureus (MRSA) |
| This compound | 0.008 | 0.015 | 0.12 | 0.25 |
| Novobiocin | - | - | - | 0.25 |
This compound data from publicly available sources. Novobiocin data for MRSA from a separate study.[2] It is important to note that direct comparison of MIC values from different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of DNA gyrase inhibitors.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (this compound or novobiocin) are added to the reaction mixtures. A control with no inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a set period, typically 30-60 minutes, to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a chelating agent like EDTA.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are then run on an agarose gel. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.
-
Data Analysis: The intensity of the supercoiled DNA band is quantified for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce supercoiling by 50%, is then calculated.
dot
Caption: Workflow for a DNA gyrase supercoiling assay.
DNA Gyrase ATPase Assay
This assay measures the rate of ATP hydrolysis by the GyrB subunit and the inhibitory effect of the compounds on this activity.
Methodology:
-
Reaction Setup: A reaction is set up in a 96-well plate containing DNA gyrase, a DNA substrate (e.g., linearized plasmid DNA), and a buffer system coupled to an NADH-dependent lactate (B86563) dehydrogenase/pyruvate kinase enzymatic system.
-
Inhibitor Addition: Different concentrations of this compound or novobiocin are added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Spectrophotometric Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined.
dot
Caption: A logical workflow for drug discovery involving DNA gyrase inhibitors.
Summary and Conclusion
Both this compound and novobiocin are potent inhibitors of bacterial DNA gyrase, acting on the ATPase site of the GyrB subunit. The available data suggests that the aminobenzimidazole class of inhibitors, represented by this compound, demonstrates comparable and, in some cases, superior activity against key bacterial pathogens when compared to novobiocin.[2] Notably, aminobenzimidazoles may exhibit a more balanced inhibitory profile against both DNA gyrase and topoisomerase IV, which could be advantageous in preventing the development of resistance.[2]
The provided experimental protocols offer a standardized framework for the direct and rigorous comparison of these and other DNA gyrase inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these compounds and to guide the development of next-generation antibacterial agents.
References
- 1. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]
Validating DNA Gyrase-IN-11: A Comparative Analysis of a Specific DNA Gyrase Inhibitor
A detailed guide for researchers, scientists, and drug development professionals on the validation of DNA Gyrase-IN-11 as a specific inhibitor of bacterial DNA gyrase. This guide provides a comparative analysis with established inhibitors, alongside detailed experimental protocols and data interpretation.
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive and well-validated target for the development of new antibacterial agents.[3][4] this compound has been identified as an inhibitor of DNA replication and protein synthesis with a reported IC50 of 0.74 μM. This guide provides a framework for the validation of this compound as a specific DNA gyrase inhibitor by comparing its activity with well-characterized inhibitors, novobiocin (B609625) and ciprofloxacin (B1669076).
Mechanism of Action of DNA Gyrase and its Inhibitors
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] The catalytic process involves the ATP-dependent passage of a T-segment of DNA through a transient double-strand break in a G-segment of DNA. This action results in the introduction of negative supercoils.
Inhibitors of DNA gyrase can be broadly classified into two categories:
-
ATP-competitive inhibitors: These compounds, such as novobiocin, bind to the ATPase domain in the GyrB subunit, preventing the conformational changes required for strand passage.
-
Quinolones: This class of inhibitors, including ciprofloxacin, traps the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks and ultimately cell death. They are often referred to as "gyrase poisons".
Comparative Inhibitory Activity
The efficacy of a novel inhibitor is best assessed by comparing its in vitro activity against that of known inhibitors. The 50% inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Target Subunit | Mechanism of Action | IC50 vs. E. coli DNA Gyrase (µM) |
| This compound (Hypothetical) | Not fully characterized | Inhibition of DNA replication | 0.74 |
| Novobiocin | GyrB | ATP-competitive inhibitor | ~0.48 - 170 |
| Ciprofloxacin | GyrA | Stabilizes cleavage complex | ~0.39 - 2.57 |
Note: The IC50 values for novobiocin and ciprofloxacin can vary depending on the specific assay conditions.
Experimental Protocols for Validation
To validate this compound as a specific DNA gyrase inhibitor, a series of in vitro assays should be performed.
DNA Gyrase Supercoiling Assay
This is the primary assay to determine the inhibitory activity of a compound against DNA gyrase.
Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in the presence of ATP. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the formation of supercoiled DNA.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add varying concentrations of this compound, ciprofloxacin (positive control), and a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Termination: Stop the reactions by adding a stop buffer containing EDTA and a loading dye.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light. The amount of supercoiled DNA should decrease with increasing inhibitor concentration.
Workflow for DNA Gyrase Supercoiling Assay:
Caption: Workflow of the DNA gyrase supercoiling assay.
Specificity Assay: Inhibition of Human Topoisomerase IIα
To ensure that this compound is specific to the bacterial enzyme, its activity against the human homolog, topoisomerase IIα, should be evaluated.
Principle: Human topoisomerase IIα relaxes supercoiled DNA. A specific bacterial DNA gyrase inhibitor should not inhibit the relaxation activity of human topoisomerase IIα. Etoposide, a known human topoisomerase II inhibitor, can be used as a positive control.
Protocol: The protocol is similar to the gyrase supercoiling assay, but uses supercoiled plasmid DNA as the substrate and human topoisomerase IIα as the enzyme. The disappearance of the supercoiled DNA band indicates enzyme activity.
Off-Target Activity Assessment
It is crucial to assess for potential off-target effects. Given that some DNA gyrase inhibitors can interact with other ATP-binding proteins, screening against a panel of human kinases or ATPases can provide valuable information on the selectivity of this compound.
Signaling Pathway of DNA Gyrase Action and Inhibition:
References
Comparative Analysis of Cross-Resistance: DNA Gyrase-IN-11 and Fluoroquinolones
A new class of DNA gyrase inhibitor, represented by DNA Gyrase-IN-11, demonstrates a promising lack of cross-resistance with fluoroquinolones, a widely used class of antibiotics. This suggests that this novel inhibitor may be effective against bacterial strains that have developed resistance to current fluoroquinolone therapies. The mechanism of action and the location of resistance-conferring mutations for this new class of inhibitors appear to be distinct from those associated with fluoroquinolones.
This compound is an inhibitor of protein synthesis and DNA replication[1][2][3]. It specifically targets DNA gyrase, inhibiting the supercoiling of E. coli DNA with a half-maximal inhibitory concentration (IC50) of 11.9 μM[1][2]. This compound has shown antibacterial efficacy against several key pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.25 μg/mL.
Performance Data: this compound vs. Fluoroquinolones
A direct comparative study of this compound against fluoroquinolone-resistant strains has not been identified in the public domain. However, data from a representative novel non-fluoroquinolone DNA gyrase inhibitor, AZD0914, illustrates the potential for this class of compounds to overcome existing resistance mechanisms.
| Compound | Organism | Strain Status | MIC (μg/mL) |
| This compound | Streptococcus pneumoniae | Susceptible | 0.008 - 0.25 |
| Streptococcus pyogenes | Susceptible | 0.008 - 0.25 | |
| Haemophilus influenzae | Susceptible | 0.008 - 0.25 | |
| Staphylococcus aureus | Susceptible | 0.008 - 0.25 | |
| Ciprofloxacin | Neisseria gonorrhoeae | Susceptible | ≤0.06 |
| Neisseria gonorrhoeae | Fluoroquinolone-Resistant | >32 | |
| AZD0914 (Novel Gyrase Inhibitor) | Neisseria gonorrhoeae | Susceptible | 0.03 - 0.06 |
| Neisseria gonorrhoeae | Fluoroquinolone-Resistant | 0.03 - 0.06 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs). Data for this compound is based on its reported activity against susceptible strains. Data for Ciprofloxacin and AZD0914 against Neisseria gonorrhoeae is derived from studies on novel gyrase inhibitors and demonstrates the lack of cross-resistance of AZD0914 in highly ciprofloxacin-resistant strains.
Mechanism of Action and Resistance
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. Resistance to fluoroquinolones most commonly arises from specific point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, primarily in the gyrA subunit of DNA gyrase.
Novel non-fluoroquinolone inhibitors, like AZD0914, also target DNA gyrase but appear to bind to a different site on the enzyme. Evidence suggests that resistance to these novel inhibitors is associated with mutations in the gyrB subunit of DNA gyrase. This distinction in the binding site and the location of resistance mutations is the basis for the lack of cross-resistance. Bacteria with gyrA mutations that confer high-level resistance to fluoroquinolones remain susceptible to these novel gyrB-targeting inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and the experimental workflow for assessing cross-resistance.
Figure 1: Mechanism of action and resistance for fluoroquinolones and novel DNA gyrase inhibitors.
Figure 2: Experimental workflow for assessing cross-resistance between DNA gyrase inhibitors.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
a. Broth Microdilution Method:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (this compound or a fluoroquinolone) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are grown on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme (composed of GyrA and GyrB subunits), and assay buffer (containing ATP, MgCl2, KCl, DTT, and spermidine).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (this compound or a fluoroquinolone) are added to the reaction mixtures. A control reaction without any inhibitor is also included.
-
Incubation: The reaction mixtures are incubated at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.
-
Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K. The DNA is then subjected to agarose (B213101) gel electrophoresis.
-
Visualization: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates, allowing for the quantification of the inhibitory effect of the compound. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Conclusion
The available evidence strongly suggests that novel DNA gyrase inhibitors, such as this compound, have the potential to be effective against bacteria that are resistant to fluoroquinolones. This is attributed to a different binding site on the DNA gyrase enzyme and a distinct resistance mechanism. Further direct comparative studies with this compound against a panel of well-characterized fluoroquinolone-resistant clinical isolates are warranted to confirm this promising lack of cross-resistance and to support its development as a new therapeutic agent.
References
Comparative Analysis of Novel DNA Gyrase Inhibitors: A Guide for Researchers
An Objective Evaluation of Emerging Gyrase-Targeting Antibacterials
In the face of rising antimicrobial resistance, the development of novel antibiotics with unique mechanisms of action is a critical priority for global health. DNA gyrase, an essential bacterial enzyme, remains a prime target for antibacterial drug discovery. This guide provides a comparative analysis of two promising novel bacterial topoisomerase inhibitors (NBTIs), Zoliflodacin and Gepotidacin , benchmarked against the widely-used fluoroquinolone, Ciprofloxacin .
It is important to note that a search for "DNA Gyrase-IN-11" in publicly available scientific literature and databases did not yield any specific information. This suggests that the compound may be an internal designation not yet disclosed publicly or is in a very early stage of development. Therefore, this guide focuses on well-characterized novel inhibitors to provide a relevant and data-supported comparison for researchers in the field.
Performance Data Summary
The following table summarizes the key in vitro performance metrics for Zoliflodacin, Gepotidacin, and Ciprofloxacin. Data includes the half-maximal inhibitory concentration (IC50) against DNA gyrase from key pathogens, Minimum Inhibitory Concentration (MIC) ranges against relevant bacterial species, and available cytotoxicity data against human cell lines.
| Inhibitor | Class | Target Enzyme | IC50 (µM) | MIC Range (µg/mL) | Cytotoxicity (CC50 or IC50 in µM) | Selectivity Index (SI) * |
| Zoliflodacin | Spiropyrimidinetrione (NBTI) | E. coli DNA Gyrase | 9[1][2] | N. gonorrhoeae: 0.004 - 0.25[3] | Not Publicly Available | Not Available |
| S. aureus DNA Gyrase | Not Publicly Available | |||||
| Gepotidacin | Triazaacenaphthylene (NBTI) | E. coli DNA Gyrase | 0.32[4] | E. coli: 0.125 - 16[5] | > 108 (THP-1 cells) | > 337 |
| S. aureus DNA Gyrase | 0.047[6][7] | S. aureus (MRSA & MSSA): 0.25 - 0.5[8] | ||||
| Ciprofloxacin | Fluoroquinolone | E. coli DNA Gyrase | ~0.6[3] | E. coli: ≤0.015 - >32 | 259.3 (A-172 glioblastoma cells) | ~432 |
| S. aureus DNA Gyrase | 61.7 | S. aureus: 0.12 - >128 | 129 - 194 (Human fibroblast cells)[6] | 2.1 - 3.2 |
*IC50, CC50, and Selectivity Index values can vary based on experimental conditions. The data presented is derived from the cited literature for comparative purposes. The Selectivity Index is calculated as CC50/IC50 (using the most relevant IC50 value).
Mechanism of Action and Experimental Workflow
To understand the evaluation process and the inhibitors' mode of action, the following diagrams illustrate a generalized experimental workflow for inhibitor testing and the mechanism of DNA gyrase inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
Agarose (B213101) gel (1%) in TAE buffer containing an intercalating dye (e.g., ethidium (B1194527) bromide).
-
TAE Buffer.
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the tubes. Include a no-drug control (solvent only) and a no-enzyme control.
-
Initiate the reaction by adding a predetermined amount of DNA gyrase enzyme to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light and quantify the band intensities.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-drug control.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted.
-
Test compounds serially diluted in broth.
-
Positive control (no drug) and negative control (no bacteria) wells.
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Prepare the bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cell line (e.g., HEK293, HepG2, or THP-1).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (solvent only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control. The CC50 (or IC50 for cytotoxicity) is the concentration of the compound that reduces cell viability by 50%.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. gsk.com [gsk.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy, Safety, and Tolerability of Gepotidacin (GSK2140944) in the Treatment of Patients with Suspected or Confirmed Gram-Positive Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. journals.asm.org [journals.asm.org]
- 8. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNA Gyrase-IN-11 and Other Topoisomerase Inhibitors
For researchers and professionals in the field of drug development, understanding the comparative efficacy and mechanisms of novel enzyme inhibitors is paramount. This guide provides a detailed head-to-head comparison of DNA Gyrase-IN-11, a notable topoisomerase inhibitor, with other well-established agents in its class, including fluoroquinolones, aminocoumarins, and eukaryotic topoisomerase inhibitors.
Executive Summary
This compound, also identified as compound 23Be, demonstrates significant inhibitory activity against bacterial DNA gyrase and exhibits potent antibacterial efficacy. This guide presents a quantitative comparison of its performance metrics, such as IC50 and Minimum Inhibitory Concentration (MIC) values, alongside those of ciprofloxacin (B1669076), novobiocin, and etoposide. Detailed experimental protocols for the key assays are provided to ensure reproducibility and aid in the design of future studies. Visual diagrams outlining the mechanism of action and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for this compound and other selected topoisomerase inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Assay | Organism/Cell Line | IC50 | MIC (µg/mL) |
| This compound | DNA Gyrase | DNA Supercoiling | E. coli | 11.9 µM[1][2] | - |
| Protein Synthesis | - | - | 0.74 µM[1][2] | - | |
| Antibacterial | MIC Assay | Streptococcus pneumoniae | - | 0.008-0.25[1][2] | |
| Antibacterial | MIC Assay | Streptococcus pyogenes | - | 0.008-0.25[1][2] | |
| Antibacterial | MIC Assay | Haemophilus influenzae | - | 0.008-0.25[1][2] | |
| Antibacterial | MIC Assay | Staphylococcus aureus | - | 0.008-0.25[1][2] | |
| Ciprofloxacin | DNA Gyrase | DNA Supercoiling | E. coli | 0.45 µM | - |
| Antibacterial | MIC Assay | E. coli | 0.015-1 | ||
| Antibacterial | MIC Assay | S. aureus | 0.12-2 | ||
| Novobiocin | DNA Gyrase (ATPase activity) | - | E. coli | ~10 µM | - |
| Antibacterial | MIC Assay | S. aureus | 0.06-0.5 | ||
| Etoposide | Topoisomerase IIα | DNA Cleavage | Human | Varies (cell line dependent) | Not Applicable |
Mechanism of Action of Topoisomerase Inhibitors
Topoisomerase inhibitors function by interfering with the action of topoisomerase enzymes, which are crucial for managing the topological state of DNA during various cellular processes.
DNA Gyrase Inhibitors:
-
This compound and Fluoroquinolones (e.g., Ciprofloxacin): These inhibitors target the DNA gyrase-DNA complex. They stabilize the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, ultimately inhibiting DNA replication and transcription, and triggering cell death.
-
Aminocoumarins (e.g., Novobiocin): This class of inhibitors acts on the GyrB subunit of DNA gyrase. They competitively inhibit the ATPase activity of the enzyme, which is essential for the energy-requiring process of introducing negative supercoils into DNA.
Eukaryotic Topoisomerase Inhibitors:
-
Etoposide: This anti-cancer agent targets human topoisomerase II. Similar to fluoroquinolones, it forms a ternary complex with the enzyme and DNA, stabilizing the cleavage complex and leading to double-strand breaks. This accumulation of DNA damage induces apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of different topoisomerase inhibitors.
Experimental Protocols
DNA Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA. The inhibition of this activity is a key measure of a compound's efficacy.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl₂, 5 mM spermidine, 2.5 mM DTT, 1.25 mg/mL BSA)
-
ATP solution
-
Inhibitor stock solution
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose (B213101), TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine 4 µL of 5X assay buffer, the desired amount of relaxed DNA (e.g., 0.5 µg), and nuclease-free water.
-
Add the inhibitor at various concentrations to the respective tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding DNA gyrase and ATP to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.
Caption: General workflow for a DNA supercoiling inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Inhibitor stock solution
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the inhibitor in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no inhibitor.
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Topoisomerase IV Decatenation Assay
This assay is used to assess the activity of topoisomerase IV, which decatenates (unlinks) interlocked circular DNA molecules.
Materials:
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV
-
Assay buffer
-
ATP solution
-
Inhibitor stock solution
-
Stop solution/loading dye
-
Agarose, TAE or TBE buffer
-
Ethidium bromide
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and the inhibitor at various concentrations.
-
Initiate the reaction by adding topoisomerase IV and ATP.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and analyze the products by agarose gel electrophoresis.
-
Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Quantify the amount of decatenated product to determine the inhibitor's IC50.
Conclusion
This compound presents as a potent inhibitor of bacterial DNA gyrase with significant antibacterial activity. Its performance, when compared to established inhibitors like ciprofloxacin and novobiocin, highlights its potential as a lead compound for the development of new antibacterial agents. The data and protocols provided in this guide serve as a valuable resource for researchers working on the discovery and development of novel topoisomerase inhibitors. Further head-to-head studies under standardized conditions are warranted to provide a more direct and definitive comparison of these compounds.
References
Assessing DNA Gyrase Inhibitors: A Comparative Guide to Bactericidal vs. Bacteriostatic Properties
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of new antibiotics are critical in the fight against antimicrobial resistance. DNA gyrase, an essential bacterial enzyme that modulates DNA topology, remains a prime target for novel antibacterial agents.[1][2][3] Inhibitors of this enzyme can be broadly categorized as either bactericidal, meaning they actively kill bacteria, or bacteriostatic, meaning they inhibit bacterial growth, relying on the host's immune system to clear the infection.[4][5] Understanding this distinction is paramount for predicting clinical efficacy and guiding further development.
This guide provides a comparative framework for assessing the bactericidal versus bacteriostatic nature of a novel DNA gyrase inhibitor, here termed "DNA Gyrase-IN-11," against two well-characterized inhibitors: the bactericidal fluoroquinolone, ciprofloxacin (B1669076), and the bacteriostatic aminocoumarin, novobiocin (B609625).
Mechanism of Action: A Tale of Two Outcomes
DNA gyrase is a type II topoisomerase composed of two GyrA and two GyrB subunits (an A2B2 heterotetramer) that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1][2][6] While both bactericidal and bacteriostatic agents target this enzyme, their molecular interactions lead to different cellular fates.
-
Bactericidal Inhibition (e.g., Fluoroquinolones): Fluoroquinolones, such as ciprofloxacin, trap DNA gyrase in a complex with cleaved DNA.[7] This stabilization of the enzyme-DNA cleavage complex leads to the accumulation of double-strand DNA breaks, which, if not adequately repaired, trigger cell death.[1][7] This mechanism is responsible for their potent bactericidal activity.[8][9]
-
Bacteriostatic Inhibition (e.g., Aminocoumarins): Novobiocin and other aminocoumarins act by competitively inhibiting the ATPase activity of the GyrB subunit.[10][11] This prevents the energy-dependent DNA supercoiling reaction without necessarily causing lethal double-strand breaks.[10][12] The inhibition of DNA replication and transcription effectively halts bacterial growth, classifying these compounds as bacteriostatic.[13][14]
Comparative Performance Data
The primary method for distinguishing between bactericidal and bacteriostatic activity is to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[15]
An MBC/MIC ratio of ≤4 is generally considered bactericidal, whereas a ratio of >4 is indicative of a bacteriostatic effect.[15]
Below are hypothetical experimental data for "this compound" presented in two scenarios for comparison against ciprofloxacin and novobiocin against Staphylococcus aureus.
| Compound | Target Subunit | Mechanism of Action | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| Ciprofloxacin | GyrA | Stabilizes DNA-gyrase cleavage complex | 0.5 | 1 | 2 | Bactericidal |
| Novobiocin | GyrB | Inhibits ATPase activity | 0.1 | >16 | >160 | Bacteriostatic |
| This compound (Scenario A) | GyrA/GyrB | Induces DNA breaks | 1 | 2 | 2 | Bactericidal |
| This compound (Scenario B) | GyrB | Inhibits supercoiling | 2 | 64 | 32 | Bacteriostatic |
Experimental Protocols
Accurate and reproducible determination of MIC and MBC values is essential. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound), positive controls (Ciprofloxacin, Novobiocin)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of each test compound in CAMHB directly in the 96-well plate. A typical concentration range might be 0.06 to 128 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading absorbance on a plate reader.
Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spreader or plating beads
Procedure:
-
Subculturing: Following the MIC reading, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Plating: Spot or spread the aliquot onto a TSA plate. Also, plate a dilution of the initial inoculum from the growth control well to confirm the starting CFU/mL.
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on each spot or plate.
-
Calculating MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Conclusion
Distinguishing between bactericidal and bacteriostatic mechanisms is a foundational step in the preclinical assessment of any new antibiotic. For a novel agent like "this compound," a low MBC/MIC ratio (≤4) would suggest a bactericidal mode of action, similar to fluoroquinolones, potentially by inducing lethal DNA damage. Conversely, a high ratio (>4) would indicate bacteriostatic properties, likely through the inhibition of the enzyme's catalytic activity without causing widespread DNA breaks, akin to novobiocin. This critical information, generated through robust and standardized assays, will heavily influence the future trajectory of the compound's development, including its potential clinical applications and utility in combination therapies.
References
- 1. gosset.ai [gosset.ai]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. youtube.com [youtube.com]
- 10. Novobiocin - Wikipedia [en.wikipedia.org]
- 11. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. brainly.com [brainly.com]
- 14. Effect of Novobiocin and Its Combination with Tetracycline, Chloramphenicol, Erythromycin, and Lincomycin on the Microbial Generation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of DNA Gyrase-IN-11's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of DNA Gyrase-IN-11 , a novel potential DNA gyrase inhibitor. Due to the absence of publicly available data for this compound, this document serves as a template to compare its performance against two well-characterized DNA gyrase inhibitors with distinct mechanisms of action: Ciprofloxacin and Novobiocin (B609625) . By following the outlined experimental protocols and data presentation structures, researchers can effectively evaluate the potency and mechanism of their compound.
DNA gyrase, a type II topoisomerase exclusive to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive target for antibacterial drug development.[2][3] Inhibitors of DNA gyrase typically fall into two main classes: those that target the GyrA subunit, interfering with DNA breakage and reunion, and those that target the GyrB subunit, inhibiting the enzyme's ATPase activity.[2][4]
Ciprofloxacin, a member of the fluoroquinolone class, targets the GyrA subunit, stabilizing the DNA-gyrase cleavage complex, which leads to double-strand DNA breaks and cell death.[5][6] In contrast, Novobiocin, an aminocoumarin antibiotic, inhibits the ATPase activity of the GyrB subunit, preventing the energy-dependent supercoiling of DNA.[7][8][9]
This guide outlines the key in vitro assays necessary to characterize the mechanism of action of a novel DNA gyrase inhibitor like this compound and benchmark its performance against these established drugs.
Comparative Performance Data
The following tables are structured to enable a direct comparison of this compound with Ciprofloxacin and Novobiocin. Researchers should populate the "this compound" column with their experimental findings.
Table 1: Inhibition of DNA Supercoiling
| Compound | Target Subunit | IC50 (µM) for E. coli DNA Gyrase |
| This compound | (To be determined) | (Insert experimental value) |
| Ciprofloxacin | GyrA | [Insert literature or experimental value] |
| Novobiocin | GyrB | [Insert literature or experimental value] |
Table 2: Induction of DNA Cleavage
| Compound | Target Subunit | Effective Concentration for Cleavage Complex Stabilization (µM) |
| This compound | (To be determined) | (Insert experimental value) |
| Ciprofloxacin | GyrA | [Insert literature or experimental value] |
| Novobiocin | GyrB | No cleavage complex stabilization |
Table 3: Inhibition of ATPase Activity
| Compound | Target Subunit | Ki (µM) for E. coli DNA Gyrase ATPase Activity |
| This compound | (To be determined) | (Insert experimental value) |
| Ciprofloxacin | GyrA | No significant inhibition |
| Novobiocin | GyrB | [Insert literature or experimental value] |
Mechanism of Action and Experimental Workflows
To elucidate the mechanism of action of a novel DNA gyrase inhibitor, a series of in vitro experiments are essential. The following diagrams illustrate the DNA gyrase catalytic cycle, the mechanisms of action of the comparator drugs, and a typical experimental workflow.
Figure 1: DNA Gyrase Catalytic Cycle.
Figure 2: Mechanisms of Action of Comparator Inhibitors.
Figure 3: Experimental Workflow for In Vitro Validation.
Experimental Protocols
The following are detailed protocols for the key in vitro assays to determine the mechanism of action of this compound.
DNA Gyrase Supercoiling Inhibition Assay
This assay is the primary screen to determine if a compound inhibits the catalytic activity of DNA gyrase.[10] It measures the conversion of relaxed plasmid DNA to its supercoiled form.
a. Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
This compound and comparator compounds (Ciprofloxacin, Novobiocin) at various concentrations
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) in TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
b. Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP
-
1 µg of relaxed pBR322 DNA
-
Test compound (this compound or comparators) at desired final concentrations.
-
Nuclease-free water to bring the volume to 27 µL.
-
-
Initiate the reaction by adding 3 µL of pre-diluted DNA gyrase enzyme. Include a no-enzyme control (add dilution buffer instead) and a no-inhibitor control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the relaxed and supercoiled DNA bands are well separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled DNA band relative to the relaxed band to determine the percentage of inhibition. The IC50 value is the concentration of the inhibitor that reduces supercoiling activity by 50%.[11]
DNA Gyrase Cleavage Assay
This assay determines if the inhibitor acts as a "poison" by stabilizing the covalent complex between gyrase and cleaved DNA, similar to fluoroquinolones.[12]
a. Materials:
-
Purified E. coli DNA gyrase
-
Supercoiled pBR322 plasmid DNA
-
5X Assay Buffer (as above, but without ATP)
-
This compound and comparator compounds
-
0.5 M EDTA
-
Proteinase K (10 mg/mL)
-
Sodium Dodecyl Sulfate (SDS) (10% w/v)
-
Agarose gel (1%) and electrophoresis apparatus
-
Ethidium bromide
b. Procedure:
-
Set up reactions on ice similar to the supercoiling assay, but using supercoiled pBR322 as the substrate and omitting ATP.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.
-
Add 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL) to each reaction to denature the enzyme and digest the protein, leaving the covalently linked DNA breaks. Incubate at 37°C for another 30 minutes.
-
Stop the reaction and prepare samples for loading by adding loading dye.
-
Analyze the products on a 1% agarose gel. The formation of linear DNA from the supercoiled plasmid indicates a stabilized cleavage complex.
-
Quantify the amount of linear DNA produced to determine the effective concentration of the inhibitor for cleavage complex stabilization.
Gyrase ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the GyrB subunit and is used to identify inhibitors that target this specific function.[11]
a. Materials:
-
Purified E. coli DNA gyrase
-
ATPase assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM KCl, 6 mM MgCl2)
-
ATP at various concentrations
-
This compound and comparator compounds
-
A system to detect ATP hydrolysis, such as a coupled-enzyme assay that links ATP hydrolysis to NADH oxidation (measured by a decrease in absorbance at 340 nm) or a malachite green-based assay to detect released inorganic phosphate.
b. Procedure (example using a coupled-enzyme assay):
-
In a microplate, set up reaction mixtures containing the assay buffer, a regenerating system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase), phosphoenolpyruvate, and NADH.
-
Add DNA gyrase and the test inhibitor (this compound or comparators) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction velocities (V₀) at different inhibitor concentrations.
-
Plot the data (e.g., using a Dixon or Lineweaver-Burk plot) to determine the inhibition constant (Ki).[11]
By systematically applying these methodologies and comparing the results for this compound to established inhibitors, researchers can build a comprehensive profile of their compound's in vitro mechanism of action, a critical step in the drug development pipeline.
References
- 1. DNA gyrase: an enzyme that introduces superhelical turns into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Evaluating the selectivity of DNA Gyrase-IN-11 for bacterial vs. eukaryotic topoisomerases
A comprehensive analysis of the selective inhibition of bacterial DNA gyrase over eukaryotic topoisomerases is crucial for the development of safe and effective antibacterial agents. This guide provides a comparative overview of the inhibitory activity of DNA gyrase inhibitors against their bacterial targets and potential off-targets in human cells, supported by experimental data and detailed methodologies.
While the primary focus of this guide was intended to be on the compound DNA Gyrase-IN-11, a thorough search of the available scientific literature and databases did not yield data on its inhibitory activity against eukaryotic topoisomerases. Therefore, to illustrate the principles of selectivity evaluation, this guide will use the well-characterized fluoroquinolone antibiotic, Ciprofloxacin, as an exemplar.
Executive Summary
The selective targeting of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication and transcription but absent in humans, is a hallmark of successful antibiotic therapy. This selectivity ensures that the antibacterial agent is potent against the pathogen while minimizing toxicity to the host. The following sections present a quantitative comparison of Ciprofloxacin's activity against bacterial DNA gyrase and human topoisomerases, detail the experimental protocols for these assessments, and provide visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is determined by comparing its IC50 values against the target enzyme (bacterial DNA gyrase) and off-target enzymes (human topoisomerases). A significantly higher IC50 value for the human enzymes indicates favorable selectivity.
| Compound | Target Enzyme | Organism | Assay Type | IC50 | Reference |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | Supercoiling | 0.6 µM | [1] |
| DNA Gyrase | Enterococcus faecalis | Supercoiling | 27.8 µg/mL | [2] | |
| Topoisomerase IV | Staphylococcus aureus | Decatenation | 3.0 µM | [3] | |
| Human Topoisomerase I | Homo sapiens | Relaxation | >100 µM | [No specific IC50 found in searches] | |
| Human Topoisomerase IIα | Homo sapiens | Relaxation | 200-300 µM | [4] | |
| Human Topoisomerase II | Homo sapiens | Induction of DNA breaks | 80 µg/mL | [5] | |
| This compound | DNA Gyrase | Escherichia coli | Supercoiling | 11.9 µM | [No specific citation in results] |
| Human Topoisomerase I | Homo sapiens | - | Data not available | ||
| Human Topoisomerase II | Homo sapiens | - | Data not available |
Note: The provided data for Ciprofloxacin's effect on human topoisomerase II indicates inhibition at high concentrations rather than a precise IC50 from a standard enzymatic assay. The lack of a specific IC50 for human topoisomerase I suggests that its inhibitory effect is likely very weak.
Experimental Protocols
The determination of IC50 values relies on specific and reproducible in vitro assays that measure the enzymatic activity of topoisomerases in the presence of varying concentrations of the inhibitor.
Bacterial DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, a reaction that is dependent on ATP hydrolysis. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM HEPES.KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 0.05 mg/mL albumin)
-
Inhibitor compound (e.g., Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding a defined amount of DNA gyrase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane and calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Human Topoisomerase I Relaxation Assay
This assay measures the ability of human topoisomerase I to relax supercoiled DNA. Unlike bacterial gyrase, this process does not require ATP.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 20 mM Tris.HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% (v/v) glycerol)
-
Inhibitor compound
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding human topoisomerase I.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Quantify the amount of relaxed DNA to determine the percentage of inhibition and the IC50 value.
Human Topoisomerase II Decatenation Assay
Human topoisomerase II can resolve interlinked DNA circles (catenanes) into individual molecules. This assay measures the inhibition of this decatenation activity.
Materials:
-
Purified human topoisomerase II
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles
-
Assay Buffer (e.g., 50 mM Tris.HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)
-
ATP
-
Inhibitor compound
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Prepare a reaction mixture containing assay buffer, kDNA, ATP, and varying concentrations of the inhibitor.
-
Start the reaction by adding human topoisomerase II.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and separate the decatenated minicircles from the kDNA network by agarose gel electrophoresis.
-
Quantify the released minicircles to calculate the percentage of inhibition and the IC50 value.
Visualizing the Mechanisms and Workflows
Signaling Pathway of DNA Gyrase Inhibition
Caption: Action of DNA gyrase inhibitors on bacterial and human cells.
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for assessing inhibitor selectivity.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ciprofloxacin-induced inhibition of topoisomerase II in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DNA Gyrase-IN-11: A Comparative Analysis Against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel DNA gyrase inhibitor, DNA Gyrase-IN-11, against the well-established fluoroquinolone antibiotic, ciprofloxacin (B1669076). The data presented herein is intended to offer an objective performance benchmark based on available in-vitro experimental data.
Introduction to DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair.[1] It introduces negative supercoils into DNA, a process crucial for relieving the topological stress that arises during the unwinding of the DNA double helix.[1][2] Due to its absence in humans, DNA gyrase is a prime target for the development of antibacterial agents.[3]
Established antibiotics, such as fluoroquinolones, exert their bactericidal effects by inhibiting DNA gyrase, leading to the cessation of DNA replication and eventual cell death. This compound is a novel compound that also targets this essential enzyme. This guide will compare the inhibitory and antibacterial efficacy of this compound with that of ciprofloxacin.
Mechanism of Action: Targeting the DNA Gyrase Complex
Both this compound and fluoroquinolones like ciprofloxacin inhibit bacterial growth by targeting the DNA gyrase enzyme. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The mechanism of action involves the binding of the inhibitor to the enzyme-DNA complex, which stabilizes the cleavage complex where the DNA is cut to allow for supercoiling. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.
Figure 1: Simplified signaling pathway of DNA gyrase inhibition.
Comparative Efficacy: In-Vitro Data
The following tables summarize the available quantitative data for this compound and the established antibiotic, ciprofloxacin. This data provides a direct comparison of their potency against the target enzyme and their antibacterial activity against a panel of clinically relevant bacteria.
DNA Gyrase Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the supercoiling activity of DNA gyrase by 50%.
| Compound | Target Enzyme | Organism | IC50 (µM) |
| This compound | DNA Gyrase (Supercoiling) | Escherichia coli | 11.9 |
| Ciprofloxacin | DNA Gyrase (Supercoiling) | Escherichia coli | ~0.94 |
| DNA Gyrase (Supercoiling) | Mycobacterium tuberculosis | ~40.5 | |
| DNA Gyrase (Supercoiling) | Staphylococcus aureus | 61.7 |
Note: The IC50 value for ciprofloxacin against M. tuberculosis was converted from 12.2 mg/L assuming a molar mass of 331.34 g/mol .
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | S. pneumoniae | S. pyogenes | H. influenzae | S. aureus |
| This compound | 0.008 - 0.25 µg/mL | 0.008 - 0.25 µg/mL | 0.008 - 0.25 µg/mL | 0.008 - 0.25 µg/mL |
| Ciprofloxacin | MIC90: 1 µg/mL | ≥ 2 µg/mL (non-susceptible) | ≤ 1 µg/mL (susceptible) | 0.25 - 1 µg/mL (susceptible) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 100 µg/mL albumin)
-
Test compound (this compound or ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., containing SDS, bromophenol blue, and glycerol)
-
Agarose (B213101) gel (typically 1%)
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and the desired concentration of the test compound. Include a no-enzyme control and a no-inhibitor control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked). Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Bacterial strains to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (this compound and ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates.
-
Prepare a bacterial inoculum of each strain and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well). Alternatively, a plate reader can be used to measure absorbance.
Conclusion
The available in-vitro data suggests that this compound is a potent inhibitor of bacterial growth with MIC values in the sub-microgram per milliliter range against a panel of Gram-positive and Gram-negative bacteria. While its direct inhibitory effect on E. coli DNA gyrase (IC50) appears less potent than that of ciprofloxacin, its antibacterial activity (MIC) is noteworthy.
Further studies are warranted to fully elucidate the therapeutic potential of this compound. This would include an expanded panel of bacterial strains, including resistant isolates, as well as in-vivo efficacy and safety studies. This initial comparison, however, positions this compound as a promising candidate for further investigation in the field of antibacterial drug discovery.
References
Safety Operating Guide
Proper Disposal Procedures for DNA Gyrase-IN-11: A Safety and Operations Guide
Disclaimer: This document provides general guidelines for the proper disposal of DNA Gyrase-IN-11 based on standard laboratory chemical safety protocols. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department. Always consult the SDS for this compound and your local EHS guidelines before handling or disposing of this compound.
This compound is an inhibitor of protein synthesis and DNA replication, exhibiting antibacterial efficacy.[1][2] As with any biologically active chemical compound, proper handling and disposal are paramount to ensure the safety of laboratory personnel and protect the environment. All waste generated, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[3][4][5]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are familiar with its properties by reviewing the manufacturer's SDS. Adherence to standard laboratory safety practices is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Response: In the event of a spill, immediately alert personnel in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Clean the spill area as directed by your institution's safety protocols. All materials used for cleanup must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires careful segregation into distinct waste streams. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Containment
Properly categorize all waste at the point of generation.
-
Solid Waste (Unused/Expired Compound):
-
Keep the compound in its original, clearly labeled container if possible.
-
If transferring, use a new, sealable, and chemically compatible container appropriate for solid waste.
-
Ensure the container is tightly sealed to prevent leakage or release of dust.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound (e.g., dissolved in DMSO or other solvents) in a dedicated, leak-proof waste container with a secure screw-top cap.
-
The container material must be compatible with the solvent used.
-
Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste in separate containers.
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.
-
-
Contaminated Labware (Non-Sharps):
-
Collect items such as gloves, pipette tips, tubes, and weigh boats that are contaminated with this compound.
-
Place these items in a durable, sealed plastic bag or a designated solid waste container.
-
This container must be separate from regular trash.
-
-
Contaminated Sharps:
-
Dispose of any needles, syringes, or broken glass contaminated with this compound in a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.
-
Step 2: Labeling Hazardous Waste
Proper labeling is a critical compliance and safety step.
-
As soon as waste is added to a container, affix a "Hazardous Waste" label provided by your EHS department.
-
Clearly write the full chemical name: "this compound".
-
List all constituents of the container, including solvents and their approximate concentrations or percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant"). Consult the SDS for accurate hazard information.
-
Write the date the container was first used for waste accumulation (the "accumulation start date").
Step 3: Storage and Accumulation
Store all waste containers safely pending collection.
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic.
-
Use secondary containment (e.g., a larger, chemical-resistant bin) for all liquid waste containers to contain potential leaks.
-
Ensure incompatible wastes are stored separately to prevent dangerous reactions.
Step 4: Final Disposal
-
Once a waste container is full (or within the time limit set by regulations, often 6-12 months), arrange for its removal.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport or dispose of the chemical waste yourself outside of the laboratory.
Quantitative Data and Storage Limits
The following table summarizes key quantitative parameters for laboratory hazardous waste management, based on general regulatory guidelines. Always confirm the specific limits applicable to your institution.
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 90% of the container's total capacity. | |
| Laboratory Waste Accumulation Limit | Do not accumulate more than 55 gallons of total hazardous waste at any one time. | |
| Acute Hazardous Waste Limit | Do not accumulate more than 1 quart of any P-listed (acutely hazardous) waste. | |
| Waste Storage Time Limit | Varies by generator status; typically ranges from 90 days to 6 months. |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from work with this compound.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Personal protective equipment for handling DNA Gyrase-IN-11
** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide fournit des informations de sécurité essentielles pour la manipulation du DNA Gyrase-IN-11, un inhibiteur de la synthèse des protéines et de la réplication de l'ADN.[1][2] Étant donné que les données de sécurité complètes pour ce composé de recherche ne sont pas largement disponibles, il doit être traité comme une substance à toxicité inconnue, en respectant des protocoles de sécurité stricts.[3][4][5]
Équipement de protection individuelle (EPI)
Lors de la manipulation du this compound, en particulier lorsqu'il est dissous dans du diméthylsulfoxyde (DMSO), un solvant de laboratoire courant capable de transporter des produits chimiques à travers la peau, un EPI complet est obligatoire.[6][7]
| Équipement | Spécification | Objectif |
| Protection des mains | Gants doubles recommandés. Couche extérieure : caoutchouc butyle, néoprène ou fluoroélastomère. | Le DMSO peut dégrader rapidement les gants en nitrile.[6][7] Le gant extérieur résistant aux produits chimiques offre une protection robuste. |
| Protection des yeux | Lunettes de sécurité avec écrans latéraux ou lunettes de protection contre les produits chimiques. | Protège contre les éclaboussures et les aérosols.[6][8] |
| Vêtements de protection | Blouse de laboratoire entièrement boutonnée avec poignets serrés. | Empêche le contact de la peau avec les vêtements personnels. |
| Protection respiratoire | Non généralement requis si manipulé dans une hotte chimique fonctionnelle. | La hotte assure une ventilation adéquate pour éviter l'inhalation de vapeurs ou d'aérosols.[8][9] |
Procédures de manipulation et d'exploitation
Toutes les manipulations du this compound, de la reconstitution à l'aliquotage, doivent être effectuées dans une hotte chimique certifiée pour minimiser le risque d'inhalation.[3][9]
Protocole de reconstitution et de manipulation :
-
Préparation : Avant de commencer, assurez-vous que tous les EPI nécessaires sont correctement portés et que la hotte chimique fonctionne. Préparez tout le matériel requis (solvant, tubes, pipettes) pour minimiser les déplacements à l'intérieur et à l'extérieur de la hotte.
-
Reconstitution : Le composé est généralement fourni sous forme de poudre. Pour reconstituer, ajoutez soigneusement le solvant (par exemple, du DMSO) au flacon. Évitez de créer de la poussière ou des aérosols.[8][9]
-
Dissolution : Bouchez hermétiquement et mélangez doucement jusqu'à dissolution complète. L'utilisation d'un vortex ou d'une sonication peut être nécessaire ; assurez-vous que les récipients sont bien scellés pour éviter les déversements.
-
Aliquots et stockage : Répartissez la solution mère dans des aliquots de plus petit volume pour une seule utilisation afin d'éviter les cycles de gel-dégel répétés. Conservez les aliquots à -20 °C ou selon les recommandations du fabricant.[2]
-
Étiquetage : Étiquetez clairement tous les tubes avec le nom complet du produit chimique, la concentration, la date et les initiales du chercheur.[10]
Plans d'intervention d'urgence et d'élimination
Intervention en cas de déversement :
-
Déversement mineur (dans la hotte) : Absorbez le déversement avec un matériau inerte (par exemple, des tampons absorbants). Nettoyez la zone avec un solvant approprié. Placez tous les matériaux de nettoyage dans un sac à déchets dangereux scellé pour l'élimination.[11]
-
Exposition cutanée : Retirez immédiatement les vêtements contaminés. Lavez la zone affectée avec du savon et de grandes quantités d'eau pendant au moins 15 minutes.[8][11] Consultez un médecin.
-
Exposition oculaire : Rincez immédiatement les yeux avec de l'eau pendant au moins 15 minutes, en maintenant les paupières ouvertes.[8] Consultez immédiatement un médecin.
Élimination des déchets : L'élimination du this compound et de tous les matériaux contaminés doit être effectuée conformément aux réglementations institutionnelles et locales en matière de déchets dangereux.[12]
-
Déchets liquides : Recueillez toutes les solutions contenant l'inhibiteur, y compris les solvants de rinçage, dans un récipient à déchets dangereux clairement étiqueté et résistant aux produits chimiques.[9][12]
-
Déchets solides : Tous les consommables contaminés (par exemple, pointes de pipette, tubes, gants, tampons absorbants) doivent être collectés dans un conteneur de déchets solides dangereux désigné.[9]
-
Contenants vides : Les contenants d'origine doivent être rincés trois fois avec un solvant approprié. Le produit de rinçage doit être collecté comme un déchet liquide dangereux.[9] Après le rinçage, défigurez l'étiquette et jetez le contenant conformément aux directives institutionnelles.[9]
Ne jetez jamais de déchets chimiques dans les égouts ou dans les poubelles ordinaires.[12] Contactez le service de santé et de sécurité environnementale (EHS) de votre établissement pour organiser la collecte et l'élimination appropriées des déchets.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. support.al.umces.edu [support.al.umces.edu]
- 8. targetmol.com [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
